molecular formula C6H8O B1615998 7-Oxabicyclo[2.2.1]hept-2-ene CAS No. 6705-50-6

7-Oxabicyclo[2.2.1]hept-2-ene

Cat. No.: B1615998
CAS No.: 6705-50-6
M. Wt: 96.13 g/mol
InChI Key: YCNYCBYHUAGZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance as a Strained Alkene and Bridged Cyclic Hydrocarbon System

The defining feature of 7-oxabicyclo[2.2.1]hept-2-ene is its inherent ring strain, which arises from the geometric constraints of the bicyclic system. evitachem.com This strain significantly influences its reactivity, particularly that of the double bond, making it more susceptible to various chemical transformations compared to unstrained alkenes. evitachem.com The bridged cyclic structure imparts a rigid conformation, which is highly valuable for stereocontrolled syntheses.

The presence of the oxygen bridge introduces polarity and potential for hydrogen bonding, further influencing its chemical and physical properties. This is exemplified in the synthesis of SF5- and CF3-substituted arenes, where the this compound scaffold is used as a synthon, and the oxygen atom plays a role in the regioselectivity of the reactions. rsc.org

Derivatives of this scaffold are important intermediates in the synthesis of complex molecules. For instance, they serve as precursors for the stereoselective synthesis of shikimic acid derivatives and other natural products through the base-induced opening of the oxygen bridge. mdpi.com

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₆H₈O
Molecular Weight96.13 g/mol
IUPAC NameThis compound
CAS Number6705-50-6
Synonyms7-oxanorbornene, 3,6-Epoxycyclohexene

Note: Data sourced from PubChem. nih.gov

Role as a Versatile Synthetic Building Block and Monomer

The this compound framework is a versatile building block in organic synthesis, providing access to a wide array of complex molecular architectures. evitachem.com Its derivatives are key intermediates in the preparation of pharmaceuticals, agrochemicals, and other biologically active compounds. google.com For example, enantiomerically pure this compound derivatives are utilized as precursors in the synthesis of Taxol analogues. researchgate.net

One of the most significant applications of this scaffold is in polymer chemistry, where it functions as a monomer in Ring-Opening Metathesis Polymerization (ROMP). semanticscholar.orgevitachem.com ROMP of this compound derivatives, often initiated by ruthenium-based catalysts, leads to the formation of functional polymers with high molecular weights. semanticscholar.orgsciforum.net These polymers can be tailored for specific applications by modifying the substituents on the monomer. evitachem.com For instance, the hydrolysis of poly(dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate) yields polyanions that form hydrogels in aqueous solutions. semanticscholar.orgsciforum.net

The reactivity of the strained double bond also allows for Ring-Opening/Cross-Metathesis (ROCM) reactions. beilstein-journals.org This methodology provides a powerful tool for the stereoselective construction of substituted tetrahydrofurans, which are common motifs in many natural products with diverse biological activities. beilstein-journals.org

Table 2: Key Reactions and Applications of this compound Derivatives
Reaction TypeApplicationReferences
Diels-Alder ReactionSynthesis of the bicyclic scaffold semanticscholar.orgresearchgate.net
Ring-Opening Metathesis Polymerization (ROMP)Synthesis of functional polymers and hydrogels semanticscholar.orgevitachem.comsciforum.net
Ring-Opening/Cross-Metathesis (ROCM)Stereoselective synthesis of substituted tetrahydrofurans beilstein-journals.org
Intermediate in Total SynthesisSynthesis of natural products and pharmaceuticals (e.g., Taxol analogues, shikimic acid derivatives) mdpi.comresearchgate.net
Synthon for Aromatic CompoundsPreparation of substituted benzenes and naphthalenes rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxabicyclo[2.2.1]hept-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-6-4-3-5(1)7-6/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNYCBYHUAGZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10986028
Record name 7-Oxabicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6705-50-6
Record name Bicyclo(2.2.1)hept-2-ene, 7-oxa-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006705506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxabicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Oxabicyclo 2.2.1 Hept 2 Ene and Its Derivatives

Diels-Alder Cycloaddition Reactions

The most direct and widely utilized method for constructing the 7-oxabicyclo[2.2.1]hept-2-ene skeleton is the [4+2] Diels-Alder reaction between a furanoid diene and a suitable dienophile. tohoku.ac.jp This reaction's facility is often hampered by the aromatic character of furan (B31954), which reduces its reactivity as a diene, and the propensity for a facile retro-Diels-Alder reaction. tohoku.ac.jpnih.gov

Furan-Based [4+2] Cycloadditions for Scaffold Construction

The reaction of furan with various dienophiles serves as a cornerstone for the synthesis of the this compound scaffold. tohoku.ac.jpsciforum.net For instance, the reaction between furan and maleic anhydride (B1165640) yields exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. sciforum.net This adduct is a versatile precursor for further functionalization. sciforum.net Similarly, substituted furans, such as 2-methylfuran (B129897), can undergo regioselective Diels-Alder reactions. For example, its reaction with methyl 3-bromopropiolate is a key step in the synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. mdpi.comnih.gov The aromaticity of furan, however, presents a thermodynamic barrier, making the cycloaddition less exergonic compared to reactions with non-aromatic dienes like cyclopentadiene. nih.gov

Influence of Dienophiles (e.g., Maleic Anhydride, Vinylpyridines, α-Chloroacrylonitrile)

The nature of the dienophile significantly impacts the efficiency and outcome of the Diels-Alder reaction with furan. Highly reactive dienophiles are often necessary to overcome the low reactivity of furan. tohoku.ac.jp Maleic anhydride is a classic example of a highly reactive dienophile that readily participates in this cycloaddition. nih.govsciforum.netresearchgate.net The reactivity of dienophiles generally follows the order: bis-activated cyclic > bis-activated acyclic > mono-activated > non-activated/deactivated. nih.gov

Other dienophiles, such as α-chloroacrylonitrile, have also been successfully employed. The reaction of furan with α-chloroacrylonitrile produces a mixture of exo- and endo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, which can be further transformed into other derivatives. publish.csiro.au The use of dienophiles like vinylpyridines and α-chloroacrylonitrile introduces functionalities that can be elaborated in subsequent synthetic steps.

Table 1: Examples of Dienophiles in Furan Diels-Alder Reactions
DienophileResulting AdductKey Features/ApplicationsReference
Maleic Anhydrideexo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideHighly reactive; versatile precursor for polymers and functional materials. sciforum.netresearchgate.net
α-ChloroacrylonitrileMixture of exo- and endo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrileIntroduces a nitrile and a chloro group for further transformations. publish.csiro.au
Methyl 3-bromopropiolate1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester (with 2-methylfuran)Leads to highly functionalized bicyclic systems. mdpi.comnih.gov

Catalytic Approaches in Diels-Alder Synthesis (e.g., Bismuth Triflate, Bismuth Chloride, Zinc Chloride, Boron Trifluoride Diethyl Etherate)

To enhance the rate and selectivity of the furan Diels-Alder reaction, various Lewis acid catalysts have been investigated. tohoku.ac.jpwikipedia.org These catalysts function by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. wikipedia.org

Commonly used Lewis acids include zinc chloride (ZnCl₂), boron trifluoride diethyl etherate (BF₃·OEt₂), and various bismuth salts. tohoku.ac.jpgoogle.comethernet.edu.et For example, ZnCl₂ can catalyze the addition of acrylonitrile (B1666552) to furan. google.com BF₃·OEt₂ has been shown to be an effective catalyst for the reaction with methyl acrylate (B77674). tohoku.ac.jpsmu.edu Bismuth(III) chloride (BiCl₃) has been utilized to activate dienophiles like methyl vinyl ketone and acrylonitrile. tohoku.ac.jpresearchgate.net More recently, bismuth(III) triflate (Bi(OTf)₃) has emerged as a powerful catalyst for various organic transformations, including those related to glycosylation, and its potential in Diels-Alder reactions is recognized. researchgate.net Hafnium tetrachloride (HfCl₄) has also been shown to effectively catalyze the endo-selective Diels-Alder reaction of furan with α,β-unsaturated esters. tohoku.ac.jp

Table 2: Lewis Acid Catalysts in Furan Diels-Alder Reactions
CatalystDienophile ExampleObservationsReference
Zinc Chloride (ZnCl₂)AcrylonitrileEffective for activating nitrile-containing dienophiles. google.com
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)Methyl AcrylateGood catalyst for acrylate dienophiles. tohoku.ac.jpsmu.edu
Bismuth(III) Chloride (BiCl₃)Methyl Vinyl Ketone, AcrylonitrileActivates α,β-unsaturated ketones and nitriles. tohoku.ac.jpresearchgate.net
Hafnium(IV) Chloride (HfCl₄)Dimethyl Maleate, Diethyl MaleatePromotes endo-selectivity, can be used in catalytic amounts. tohoku.ac.jp

Stereochemical Control in Diels-Alder Adduct Formation

The stereochemical outcome of the Diels-Alder reaction, specifically the formation of endo or exo adducts, is a critical aspect. In many Diels-Alder reactions, the endo product is formed faster under kinetic control, while the exo product is the thermodynamically more stable isomer. umich.edu However, with furan as the diene, the exo isomer is often the major product, even under conditions that typically favor kinetic control. umich.edu This preference is attributed to the facile retro-Diels-Alder reaction, which allows for equilibration to the more stable exo adduct. tohoku.ac.jpumich.edu

The stereochemistry can be influenced by the choice of dienophile and reaction conditions. For example, the reaction of furan with maleic anhydride predominantly gives the exo adduct. umich.edu The use of chiral auxiliaries attached to the dienophile can induce facial selectivity, leading to the formation of enantiomerically enriched products. rsc.orgcolab.ws For instance, the diastereoselective Diels-Alder reaction of furan with (S)s- and (R)s-3-(2-pyridylsulphinyl)acrylates provides an efficient route to asymmetric synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. rsc.org

Enantioselective Synthesis and Kinetic Resolution Strategies

The synthesis of enantiomerically pure this compound derivatives is of significant interest for the preparation of chiral natural products and pharmaceuticals. researchgate.netacs.org Strategies to achieve this include asymmetric Diels-Alder reactions and the kinetic resolution of racemic mixtures.

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Acetylation and Deacetylation)

Enzymatic kinetic resolution has proven to be a powerful tool for obtaining enantiomerically pure this compound derivatives. google.com This method relies on the ability of enzymes, particularly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. rsc.org

A common approach is the lipase-catalyzed acetylation of a racemic alcohol derivative of this compound. For example, the kinetic resolution of racemic 7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid methyl ester can be achieved using lipase (B570770) from Candida rugosa, which selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the resulting carboxylic acid in high enantiomeric purity. kiesslinglab.comgoogle.com Similarly, lipase-catalyzed acetylation using an acyl donor like vinyl acetate (B1210297) can resolve racemic alcohols, yielding an enantioenriched acetate and the unreacted alcohol. researchgate.netprotocols.io A domino reaction combining lipase-catalyzed kinetic resolution with an intramolecular Diels-Alder reaction has also been developed for the one-pot synthesis of optically active 7-oxabicyclo[2.2.1]heptenes. nih.gov

Table 3: Enzymatic Kinetic Resolution of this compound Derivatives
EnzymeSubstrateReaction TypeOutcomeReference
Lipase from Candida rugosa(±)-7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid methyl esterHydrolysisResolution of enantiomers, yielding (R)-(+)-acid and unreacted (S)-(-)-ester. kiesslinglab.comgoogle.com
LipaseRacemic furfuryl alcoholsDomino Kinetic Resolution/Intramolecular Diels-AlderOne-pot synthesis of optically active 7-oxabicyclo[2.2.1]heptenes. nih.gov

Access to Enantiopure this compound Skeletons

The asymmetric synthesis of enantiomerically pure this compound derivatives is crucial for the development of chiral drugs and bioactive compounds. researchgate.net A common and effective strategy involves the Diels-Alder reaction between a furan and a dienophile. researchgate.net

One notable method to achieve enantioselectivity is through the use of chiral auxiliaries. For instance, the Diels-Alder reaction of furan with acrylates bearing a chiral auxiliary, such as (S)s- and (R)s-3-(2-pyridylsulphinyl)acrylates, proceeds with high diastereoselectivity to yield 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. rsc.org Another approach utilizes chiral dienophiles, like those derived from (-)-phenylglycinol, in asymmetric Diels-Alder reactions. researchgate.net

The use of chiral catalysts is another powerful tool. A chiral titanium catalyst has been shown to promote the Diels-Alder reaction between 3-methylthiofuran and various dienophiles with good enantioselectivity. oup.com Similarly, the addition of 1-cyanovinyl (1'S)-camphanate to furan in the presence of a zinc iodide catalyst produces a mixture of diastereomeric Diels-Alder adducts, from which the desired enantiomerically pure adduct can be isolated. us.es These enantiomerically pure derivatives, sometimes referred to as "naked sugars," are valuable starting materials for the synthesis of complex molecules like monosaccharides and their analogues. us.esacs.org

Resolution techniques can also be employed to separate enantiomers. For example, racemic mixtures of 7-oxabicyclo[2.2.1]heptan-2-one derivatives have been resolved using methods like the Johnson-Zeller method to obtain the enantiomerically pure compounds. researchgate.net

Derivatization of the this compound Core

The rigid and versatile this compound scaffold allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds with potential biological activities. nih.gov

Esterification is a fundamental transformation for modifying the this compound core, often targeting carboxylic acid functionalities. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a commonly employed method. researchgate.net

For example, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, synthesized via a Diels-Alder reaction between furan and maleic anhydride, can be converted to its corresponding dimethyl ester through Fischer esterification in refluxing methanol (B129727). semanticscholar.orgsciforum.net This reaction has also been adapted to synthesize other esters, such as diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, by reacting the anhydride with isoamyl alcohol under acidic conditions, with sonication sometimes used to enhance the reaction rate. mdpi.com The efficiency of Fischer esterification can be limited by its equilibrium constant, and strategies to improve yields include using an excess of the alcohol and removing water as it is formed. mdpi.com

The carboxylic acid group can also be activated, for instance by conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol to form the ester.

Palladium-catalyzed cross-coupling reactions provide a powerful method for introducing aryl and heteroaryl groups onto the 7-oxabicyclo[2.2.1]heptane framework. Specifically, a directed palladium-catalyzed β-(hetero)arylation has been developed. researchgate.net This reaction has been shown to produce arylated products in high yields (up to 99%) and heteroarylated products in yields up to 88%, with complete diastereoselectivity. researchgate.net The reaction conditions can influence the formation of minor diarylated side products, particularly when using electron-deficient aryl or pyridyl iodides as coupling partners. researchgate.net The palladium-catalyzed hydroarylation of N-methyl-substituted tricyclic imides derived from 7-oxabicyclo[2.2.1]hept-5-ene also proceeds with high stereoselectivity to yield exo-aryl(hetaryl)-substituted products. mdpi.com

A variety of functional groups can be introduced onto the this compound skeleton, primarily through the choice of dienophile in the initial Diels-Alder reaction or by subsequent transformations.

Carboxylic Acids and Esters: As previously mentioned, the Diels-Alder reaction of furan with maleic anhydride yields an anhydride which can be hydrolyzed to the corresponding dicarboxylic acid or esterified to the diester. semanticscholar.org Similarly, using acrylic acid or its esters as dienophiles leads to the formation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid or its esters. google.com

Carbonitriles: The use of acrylonitrile in a Diels-Alder reaction with furan, often catalyzed by a Lewis acid like zinc chloride, produces 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. The resulting nitrile group can be a precursor to other functionalities; for instance, it can be hydrolyzed under strongly basic conditions to yield the corresponding carboxylic acid.

The introduction of these functional groups is a key step in the synthesis of more complex derivatives and is essential for creating diverse chemical libraries. nih.gov

A wide array of substituted this compound derivatives can be synthesized by employing substituted furans and/or substituted dienophiles in the Diels-Alder reaction.

For example, the reaction of 2-methylfuran with methyl 3-bromopropiolate yields a substituted bicyclic system that can be further transformed into methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate. mdpi.comnih.gov Similarly, reacting 2,5-dimethylfuran (B142691) with nitroethylene (B32686) results in the formation of 1,4-dimethyl-5-nitro-7-oxabicyclo[2.2.1]hept-2-ene. google.com

Further functionalization of the bicyclic core is also a common strategy. For instance, radical-mediated reactions have been used to introduce substituents at the C(5) and C(6) positions. researchgate.net The synthesis of derivatives with potential antitumor activity, such as those derived from 2,3-bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene, has also been reported. nih.gov These examples highlight the modularity of the Diels-Alder approach and subsequent reactions for generating a vast number of substituted derivatives. rsc.orgnih.gov

Alternative and Specific Synthetic Routes

While the Diels-Alder reaction is the most prevalent method for constructing the this compound skeleton, alternative routes exist for accessing this and related structures. researchgate.net

An acid-catalyzed cyclization of cis-epoxycyclohexanol represents an alternative pathway to 7-oxabicyclo[2.2.1]heptane derivatives. This reaction, which can be catalyzed by strong mineral acids or sulfonic acid resins, proceeds at mild temperatures to give 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptanes in high yield. These can then be further functionalized.

Specific derivatives can also be prepared through multi-step sequences involving stereoselective functional group transformations. For example, compounds like (1S,5S,6R)-5-(acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid methyl ester are synthesized through routes that carefully control stereochemistry using protecting groups and selective acetylation and esterification steps.

Below is a table summarizing some of the synthetic methodologies discussed:

Table 1:
Methodology Description Key Reagents/Conditions Products References
Asymmetric Diels-Alder Reaction of furan with a chiral dienophile or in the presence of a chiral catalyst to produce enantiomerically enriched products.Chiral auxiliaries (e.g., pyridylsulphinyl acrylates), chiral catalysts (e.g., titanium-based).Enantiopure 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. rsc.org
Fischer Esterification Conversion of carboxylic acid derivatives to esters using an alcohol and an acid catalyst.Refluxing methanol, sulfuric acid, sonication.Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. researchgate.netsemanticscholar.orgmdpi.com
Palladium-Catalyzed β-Arylation Introduction of aryl groups onto the bicyclic core via a palladium-catalyzed cross-coupling reaction.Palladium catalyst, aryl iodides.Arylated 7-oxabicyclo[2.2.1]heptane derivatives. researchgate.net
Nitrile Synthesis and Hydrolysis Diels-Alder reaction with acrylonitrile followed by hydrolysis of the nitrile group.Zinc chloride, potassium hydroxide (B78521).7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.
Synthesis of Substituted Derivatives Diels-Alder reaction using substituted furans and/or dienophiles.2-Methylfuran, methyl 3-bromopropiolate.Methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate. mdpi.comnih.gov
Acid-Catalyzed Cyclization Cyclization of cis-epoxycyclohexanol to form the bicyclic ether.Strong mineral acids (HCl, H₂SO₄).2-exo-Hydroxy-7-oxabicyclo[2.2.1]heptanes.

Compound Names

Reductive Elimination Methods

Reductive elimination represents a significant strategy for the synthesis of this compound and its derivatives. This approach typically involves the removal of two vicinal substituents from the saturated 7-oxabicyclo[2.2.1]heptane core to introduce a double bond. A key example of this methodology is the synthesis of the parent this compound from 2,3-dihalo-7-oxabicyclo[2.2.1]heptane precursors.

Research has demonstrated the viability of this pathway, which is crucial for obtaining the unsaturated bicyclic ether. The process often involves treating a di-substituted oxanorbornane, such as one bearing halogen atoms, with a reducing agent. For instance, the reductive elimination of vicinal dihalides using metals or organometallic reagents can proceed effectively to yield the desired alkene.

Beyond the formation of the parent compound, reductive methods are also employed in the transformation of substituted 7-oxabicyclo[2.2.1]heptane systems. Samarium iodide-induced reductive opening of the oxygen bridge in certain derivatives highlights the utility of reductive processes in modifying the bicyclic framework itself. Furthermore, radical-mediated reactions can be used to introduce substituents, which can then be followed by an elimination step. researchgate.net A one-pot, two-step deoxygenation of 7-oxabicyclo[2.2.1]hept-2-enes has also been developed as a convenient method to produce meso-cyclohexa-1,3-dienes, which proceeds via a reductive elimination step.

Table 1: Examples of Reductive Methods on the 7-Oxabicyclo[2.2.1]heptane Framework

PrecursorReagent/ConditionsProductResearch Focus
2,3-Dihalo-7-oxabicyclo[2.2.1]heptaneReducing AgentThis compoundSynthesis of the parent alkene
Substituted 7-Oxabicyclo[2.2.1]hept-2-enesNot Specifiedmeso-Cyclohexa-1,3-dienesDeoxygenation via reductive elimination
7-oxabicyclo[2.2.1]hept-5-en-2-one derivativesPhenylselanyl-group transferC(5)/C(6) substituted ketonesIntroduction of functional groups via radical reactions

Preparation of 7-Oxabicyclo[2.2.1]heptan-2-one and its Transformations

The ketone derivative, 7-oxabicyclo[2.2.1]heptan-2-one, and its unsaturated counterpart, 7-oxabicyclo[2.2.1]hept-5-en-2-one, are versatile intermediates in organic synthesis. researchgate.net Their preparation commonly relies on the Diels-Alder reaction between furan and a suitable ketene (B1206846) equivalent or α,β-unsaturated carbonyl compound. For instance, the reaction of furan with acrylonitrile, followed by hydrolysis and other transformations, can lead to derivatives of the saturated ketone. Similarly, the Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate is a key step in synthesizing derivatives of 7-oxabicyclo[2.2.1]hept-5-en-2-one.

Once formed, these ketones undergo a variety of transformations. Radical-mediated reactions are particularly useful for introducing substituents with high stereoselectivity onto the bicyclic core. researchgate.net For example, radical additions to 7-oxabicyclo[2.2.1]hept-5-en-2-one have been utilized in the preparation of the all-cis-Corey lactone, a key synthetic intermediate. acs.org

The ketone functionality itself can be a site for further modification. Reductive opening of the oxa-bridge in 7-oxabicyclo[2.2.1]heptan-2-ones can be induced, leading to substituted carbocyclic structures. researchgate.net Furthermore, the bicyclic framework can be functionalized at positions away from the carbonyl group. Palladium-catalyzed β-(hetero)arylation of the saturated 7-oxabicyclo[2.2.1]heptane skeleton has been described, yielding arylated products with complete diastereoselectivity. researchgate.net These transformations underscore the value of 7-oxabicyclo[2.2.1]heptan-2-one and its derivatives as rigid scaffolds for the stereocontrolled synthesis of complex molecules. researchgate.net

Table 3: Transformations of 7-Oxabicyclo[2.2.1]heptan-2-one and its Derivatives

Starting MaterialReaction TypeReagent/CatalystProduct Type
7-Oxabicyclo[2.2.1]hept-5-en-2-oneRadical AdditionPhenylselanyl-group sourceC(5)/C(6) substituted ketones
7-Oxabicyclo[2.2.1]heptan-2-oneReductive Ring OpeningPhotoinduced methodsC-α-Galactosides of Carbapentopyranoses
7-Oxabicyclo[2.2.1]heptane frameworkβ-ArylationPalladium CatalystDiastereomerically pure arylated products
7-Oxabicyclo[2.2.1]hept-5-en-2-oneRadical AdditionNot Specifiedall-cis-Corey lactone

Reaction Mechanisms and Transformations of 7 Oxabicyclo 2.2.1 Hept 2 Ene Derivatives

Retro Diels-Alder (rDA) Reactions

The retro-Diels-Alder (rDA) reaction is a well-documented transformation for 7-oxabicyclo[2.2.1]hept-2-ene derivatives. masterorganicchemistry.comacgpubs.org This process involves the thermally induced fragmentation of the bicyclic system into a furan (B31954) and a corresponding dienophile, effectively reversing the Diels-Alder cycloaddition used in their synthesis. masterorganicchemistry.comacgpubs.org The thermal instability of these adducts can present challenges in their purification, particularly for large-scale preparations where distillation is preferred over chromatography. vanderbilt.edu

Kinetic studies on the rDA decomposition of 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-enes have provided significant insights into their thermal stability. vanderbilt.edunih.gov For instance, the thermolysis of one such derivative, exo,exo-5,6-bis(methoxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene, yields furan and cis-1,4-dimethoxy-2-butene as the expected rDA products. vanderbilt.edu

The kinetics of the rDA reaction for this diether derivative were determined by measuring first-order rate constants at various temperatures. vanderbilt.edunih.gov These studies, often conducted using thermal analysis techniques like thermogravimetric analysis (TGA), reveal that the decomposition temperatures vary depending on the substituents on the bicyclic frame. vanderbilt.edu For example, the onset of decomposition for 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (B1165640) was observed at 147 °C, while its corresponding diol derivative began to decompose at a higher temperature of 217 °C. vanderbilt.edu

Table 1: Kinetic Data for the rDA Decomposition of a 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-ene derivative

Temperature (°C) Rate Constant (k) x 10⁻⁵ s⁻¹
124 1.91
135 4.32
142 7.65
150 14.2

Data sourced from a study on the rDA decomposition of a 5,6-disubstituted derivative. vanderbilt.edunih.gov

The kinetic data from rDA reactions allow for the calculation of important activation parameters, such as the activation energy (Ea) and the Arrhenius pre-exponential factor (A). vanderbilt.edunih.gov For the aforementioned diether derivative of this compound, the activation energy was determined to be 34.5 ± 0.5 kcal/mol. vanderbilt.edunih.gov The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) were calculated to be 34.5 ± 0.5 kcal/mol and 5.0 ± 0.1 cal/mol·K, respectively. vanderbilt.edu

These values are notably higher than those measured for the parent 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which has a ΔH‡ of 25.0 kcal/mol and a ΔS‡ of 0.2 cal/mol·K. vanderbilt.edu Density functional theory (DFT) calculations have been employed to model these activation parameters, showing good correlation with experimental values. vanderbilt.edunih.gov

Table 2: Experimental and Calculated Activation Parameters for rDA Reactions

Compound Parameter Experimental Value Calculated Value
Diether Derivative ΔH‡ (kcal/mol) 34.5 ± 0.5 31.8
ΔS‡ (cal/mol·K) 5.0 ± 0.1 4.1
ΔG‡ (kcal/mol) 32.5 30.0
Anhydride Derivative ΔH‡ (kcal/mol) 25.0 25.5
ΔS‡ (cal/mol·K) 0.2 0.8
ΔG‡ (kcal/mol) 24.9 25.2

Experimental data for the diether and anhydride derivatives of this compound. Calculated values are based on DFT modeling. vanderbilt.edu

The significant difference in activation energy between the diether and anhydride derivatives of this compound has been attributed to electronic factors, specifically the Lowest Unoccupied Molecular Orbital (LUMO) energies of the dienophiles formed in the rDA reaction. vanderbilt.edunih.gov The dienophile generated from the anhydride is maleic anhydride, while the diether gives cis-1,4-dimethoxy-2-butene. vanderbilt.edu

The LUMO energy of maleic anhydride is considerably lower than that of ethylene (B1197577) (a model for the diether's corresponding dienophile), which correlates with a lower activation energy for the rDA reaction of the anhydride adduct. vanderbilt.edu This suggests that the electronic properties of the departing dienophile play a crucial role in the transition state energetics of the retro-Diels-Alder reaction. vanderbilt.eduresearchgate.net The interaction between the highest occupied molecular orbital (HOMO) of the furan fragment and the LUMO of the dienophile fragment is a key factor governing the reaction rate. researchgate.net

The retro-Diels-Alder reaction is fundamentally driven by an increase in entropy. masterorganicchemistry.comvanderbilt.edu The decomposition of a single molecule into two separate molecules results in a significant positive change in entropy (ΔS). masterorganicchemistry.com This entropic driving force becomes more dominant at higher temperatures, as dictated by the Gibbs free energy equation (ΔG = ΔH - TΔS). masterorganicchemistry.com Even if the reaction is endothermic (positive ΔH), a sufficiently high temperature can make the -TΔS term large enough to result in a spontaneous reaction (negative ΔG). masterorganicchemistry.com The rDA reactions of this compound derivatives have been found to be entropy-driven processes. vanderbilt.edunih.gov

Metathesis Reactions

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers from strained cyclic olefins, including derivatives of this compound. researchgate.net20.210.105 The general mechanism, based on Chauvin's proposal, involves a transition metal alkylidene complex as the catalyst. 20.210.105

Initiation: The polymerization begins with the coordination of the cyclic olefin to the metal alkylidene catalyst. 20.210.105 This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. 20.210.105 A subsequent retro-[2+2] cycloaddition cleaves the ring, generating a new metal alkylidene species with the monomer unit now part of the growing polymer chain. 20.210.105 For the polymerization of exo,exo-5,6-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hept-2-ene using a Grubbs' catalyst, kinetic studies have measured the rates of both initiation and propagation. researchgate.net

Propagation: The propagation step mirrors the initiation sequence. The newly formed metal alkylidene reacts with another monomer molecule, incorporating it into the polymer chain and regenerating the active catalyst site at the end of the growing chain. 20.210.105 This process repeats, leading to the formation of a long-chain polymer. 20.210.105 The unsaturation from the monomer's double bond is preserved in the polymer backbone. 20.210.105

The ratio of the rate of initiation to the rate of propagation (ki/kp) is a critical factor in determining the "living" character of the polymerization. researchgate.net A ratio of less than one, as observed for the ROMP of an exo,exo-disubstituted this compound derivative with a Grubbs' catalyst, indicates that initiation is slower than propagation. researchgate.net Despite this, the polymerization can still exhibit characteristics of a living system, such as producing polymers with low polydispersity. researchgate.net

Ring-Opening Cross Metathesis (ROCM) Pathways and Competing Reactions

Ring-Opening Cross Metathesis (ROCM) of this compound derivatives is a powerful method for synthesizing substituted tetrahydrofurans. beilstein-journals.org The process is initiated by the cycloaddition of a ruthenium alkylidene catalyst to the strained double bond of the oxanorbornene substrate. This forms a metallacyclobutane intermediate, which can be of a 1,2- or 1,3-type. beilstein-journals.org Subsequent decomposition of this intermediate leads to a ring-opened alkylidene species. beilstein-journals.org

This newly formed alkylidene can then follow two primary competing reaction pathways:

ROCM Pathway: The alkylidene reacts with a terminal olefin (the "cross partner"), leading to the desired cross-metathesis product. beilstein-journals.org To favor this pathway, a slight excess of the cross-partner olefin is often used. beilstein-journals.org

ROMP Pathway: The alkylidene reacts with another molecule of the starting strained this compound derivative. This leads to Ring-Opening Metathesis Polymerization (ROMP), a competing reaction that can reduce the yield of the desired ROCM product. beilstein-journals.org

Chemo-, Regio-, and Stereoselectivity in ROCM Reactions

The ROCM of this compound derivatives is characterized by distinct selectivity challenges:

Chemoselectivity: This primarily refers to the competition between the desired ROCM and the undesired ROMP. beilstein-journals.org As noted, reaction conditions such as reactant concentration can be tuned to favor ROCM. beilstein-journals.org

Regioselectivity: Two regioisomeric products can be formed, designated as 1-2 and 1-3 isomers, depending on the initial orientation of the catalyst's approach to the double bond. beilstein-journals.org This selectivity is significantly influenced by the nature and stereochemistry of substituents on the oxanorbornene ring. For example, using an endo-2-cyano substituted substrate can lead exclusively to the 1-2 type regioisomer. beilstein-journals.org Conversely, an exo-2-cyano substrate yields a mixture of 1-2 and 1-3 type products. beilstein-journals.org Steric effects from bulky substituents are often cited as the controlling factor for this regioselectivity. beilstein-journals.org

Stereoselectivity: The geometry of the newly formed double bond in the ROCM product can be either E (trans) or Z (cis). This stereochemical outcome is heavily dependent on the structure of the ruthenium catalyst employed in the reaction. beilstein-journals.org

Catalyst Dependence and Substrate Influence on Metathesis Outcomes

The choice of both the catalyst and the substrate is paramount in dictating the outcome of the metathesis reaction.

Catalyst Influence: The structure of the ruthenium alkylidene catalyst has a profound impact on the stereoselectivity (E/Z ratio) of the ROCM products. beilstein-journals.org Different generations and variations of Grubbs' and Hoveyda-Grubbs catalysts can lead to vastly different isomer ratios. For instance, studies on 2-cyano-7-oxanorbornenes have demonstrated that the first-generation Grubbs catalyst ([Ru]1) often leads to a predominance of the Z-isomer. beilstein-journals.org

Substrate Influence: The substrate's structure, particularly the stereochemistry and electronic nature of its substituents, is a primary determinant of regioselectivity. beilstein-journals.org

Stereoisomerism (Exo vs. Endo): The orientation of substituents on the bicyclic frame significantly directs the reaction. An endo-2-tosyl substituted 7-oxanorbornene was reported to give only the 1-2 regioisomer, while its exo counterpart yielded a 9:1 mixture of 1-2 and 1-3 products. beilstein-journals.org Similarly, with a cyano substituent, the endo isomer gave only the 1-2 product, whereas the exo isomer produced a mixture. beilstein-journals.org

Functional Groups: The electronic properties of the substituent also play a role. When a 2-acetoxy-7-oxanorbornene was reacted with allyl acetate (B1210297), it primarily afforded the 1-3 type product. beilstein-journals.org However, the corresponding 2-hydroxy derivative gave an equimolar ratio of both 1-2 and 1-3 regioisomers, suggesting that electronic effects, in addition to sterics, are at play. beilstein-journals.org

The interplay between catalyst and substrate is summarized in the following table based on the ROCM of exo-7-oxabicyclo[2.2.1]hept-5-en-2-carbonitrile with allyl acetate.

| [Ru]4 (Hoveyda-Grubbs II) | 65 | 1:2 | 1:0.9 | 1:0.9 |

Data adapted from a study on ROCM reactions. beilstein-journals.org

Cycloaddition Reactions Beyond Diels-Alder

1,3-Dipolar Rearrangements and Cycloadditions

Beyond the well-known Diels-Alder reaction used to form the bicyclic system, this compound derivatives can participate in other cycloadditions, notably 1,3-dipolar cycloadditions. A key example is the reaction between a nitrile oxide, such as acetonitrile (B52724) oxide, and a (1S,2R,4S)-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate derivative. nih.govacs.org This complex reaction is considered a 1,3-dipolar rearrangement and has been studied to elucidate its intricate molecular mechanism. nih.govacs.orgacs.org The reaction can proceed through four potential channels, involving syn or anti attack and para or meta regioisomeric approaches of the nitrile oxide to the double bond. nih.gov

Electronic Rearrangements and Electron Flow in Reaction Pathways

Detailed computational studies using Bonding Evolution Theory (BET) have been employed to understand the electronic events during the 1,3-dipolar cycloaddition of nitrile oxides to this compound derivatives. nih.govacs.org This analysis provides a step-by-step picture of bond formation and cleavage. acs.orgmdpi.com

The mechanism can be summarized as follows:

The electron density at the C≡N triple bond of the nitrile oxide is depopulated, leading to the creation of separate electron basins on the nitrogen and carbon atoms. nih.govacs.org

Simultaneously, the electron density of the C=C double bond in the oxanorbornene derivative is depopulated. nih.govacs.org

The new C-C single bond forms first. nih.govacs.org This occurs through a standard sharing model, sometimes described as the coupling of two pseudoradical centers created at the interacting carbon atoms. acs.org

The formation of the O-C bond follows. nih.govacs.org The mechanism for this step can change depending on the substitution pattern. For instance, the presence of a halogen atom on the oxanorbornene ring alters how the O-C bond is formed. nih.govacs.org

This detailed analysis of electron flow reveals that although the oxygen of the acetonitrile oxide is its most nucleophilic center, the C-C bond formation precedes the O-C bond formation. nih.govacs.org The entire process of topological changes in electron density occurs in a highly synchronous manner. nih.govacs.org

Elimination and Rearrangement Reactions

Derivatives of this compound can undergo various elimination and rearrangement reactions, often leading to structurally diverse products.

Elimination Reactions: In related bridged systems like tribromo-8-oxabicyclo[3.2.1]octan-2-ol, treatment with a base such as DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) can induce a smooth elimination of HBr to form a double bond within the bicyclic system. scispace.com The chemoselectivity of such eliminations is often dictated by steric factors, with the base preferentially approaching the most accessible proton. scispace.com

Rearrangement Reactions:

The reaction of 5,6-cis-disubstituted 7-oxabicyclo[2.2.1]hept-2-enes with acetyl bromide has been shown to yield cyclohexene (B86901) derivatives, indicating a significant skeletal rearrangement. thieme-connect.de

Gold(I)-catalyzed cycloisomerization of alkynediols can produce 7-oxabicyclo[2.2.1]heptane structures, which can then undergo a sequential semi-pinacol-type 1,2-alkyl migration. researchgate.net

Tandem metathesis processes, known as Ring Rearrangement Metathesis (RRM), combine multiple steps like Ring-Opening Metathesis (ROM) and Ring-Closing Metathesis (RCM) in a single operation. nih.gov These powerful cascades, when applied to 7-oxabicyclo[2.2.1]heptene derivatives, can generate complex molecular frameworks that are otherwise difficult to access. nih.gov

Investigation of Elimination Reactions of 7-Oxabicyclo[2.2.1]heptane-2-carboxylates

The elimination reactions of 7-oxabicyclo[2.2.1]heptane-2-carboxylates are influenced by the stereochemistry of the substituents on the bicyclic ring. The rigid structure of the 7-oxabicyclo[2.2.1]heptane system imposes significant steric constraints that can dictate the reaction pathway. ontosight.aiontosight.ai Dichloro substituents, for instance, are known to participate in elimination reactions due to the high reactivity of the chlorine atoms. ontosight.ai

In a study investigating the elimination reactions of methyl (1R,2S,3S,4S)-3-nitro-7-oxabicyclo[2.2.1]heptane-2-carboxylate, it was observed that the relative stereochemistry of the bicycloheptanes and the resulting cyclohexenes was crucial. molaid.comacs.org The specific orientation of the carboxylate and other functional groups on the ring system influences the feasibility and outcome of the elimination process.

Discussed Wagner-Meerwein Rearrangements and their Absence in Specific Cases

Wagner-Meerwein rearrangements are common in bicyclic systems and involve the 1,2-migration of an alkyl or aryl group to a carbocationic center, often leading to a more stable carbocation. youtube.com In the context of 7-oxabicyclo[2.2.1]heptene derivatives, these rearrangements can lead to interesting and complex carbon skeletons. scholaris.ca For instance, treatment of these compounds under Prévost conditions has been shown to yield products with rearranged carbon frameworks. scholaris.ca

The migratory aptitude of different groups in these rearrangements has been a subject of study. It has been found that acyl groups can migrate more readily than alkyl groups in Wagner-Meerwein transpositions of 7-oxabicyclo[2.2.1]hept-2-yl derivatives. nih.gov This is attributed to the stabilization of the resulting carbocation through hyperconjugation. mdpi.com However, these rearrangements are not always observed. The absence of Wagner-Meerwein rearrangements in certain cases can be attributed to the specific substitution pattern and the stability of the potential carbocationic intermediates. The formation of diarylated ring-opened compounds versus non-ring-opened products can depend on the electronic nature of the coupling partners. researchgate.net

Studies on various oxabicyclo[2.2.1]heptane cations have provided further insight into the factors governing these rearrangements. evitachem.com The ability of a substituent to stabilize a carbocation plays a critical role in determining whether a rearrangement will occur. nih.gov

Thermal Decomposition Pathways

The thermal decomposition of this compound derivatives often proceeds via a retro-Diels-Alder reaction, leading to the formation of furan and a corresponding dienophile. vanderbilt.edunih.gov The stability of these compounds and the kinetics of their decomposition are influenced by the nature of the substituents on the bicyclic ring. vanderbilt.edunih.gov

For example, the heat-induced retro-Diels-Alder decomposition of several 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-enes has been studied using thermal analysis. vanderbilt.edunih.gov The activation energy for the decomposition was found to be significantly larger for some derivatives compared to the maleic anhydride adduct, a difference attributed to the LUMO energies of the dienophiles. nih.gov These retro-Diels-Alder reactions are often found to be entropy-driven. vanderbilt.edunih.gov

The thermal decomposition of the sodium salt of the p-toluenesulfonylhydrazone of 7-oxabicyclo[2.2.1]heptan-2-one provides another pathway, affording 7-oxatricyclo[2.2.1.0²,⁶]heptane. publish.csiro.aupublish.csiro.au It is also noted that thermal decomposition or combustion of certain derivatives can generate toxic gases. aksci.com

Condensation and Substitution Reactions

Cross-Aldolizations with Lithium Enolates of 7-Oxabicyclo[2.2.1]heptan-2-one Derivatives

Cross-aldol reactions involving lithium enolates of 7-oxabicyclo[2.2.1]heptan-2-one derivatives are a powerful tool for the synthesis of complex polypropionate fragments, which are common motifs in many natural products. researchgate.netglobalauthorid.comacs.orgbac-lac.gc.cadntb.gov.uaiupac.org These reactions are characterized by high facial selectivity, with the incoming electrophile (an aldehyde) approaching the bicyclic enolate from the exo face. researchgate.netiupac.org

The generation of either (Z)- or (E)-enolates from the parent ketone allows for the synthesis of either syn- or anti-aldol products, respectively. harvard.edu For instance, the condensation of a lithium enolate of a 7-oxabicyclo[2.2.1]heptan-2-one derivative with an α-methyl-substituted aldehyde can lead to the formation of a single aldol (B89426) product with high stereoselectivity. researchgate.net This methodology has been successfully applied in the synthesis of fragments of macrolide antibiotics. acs.org

The table below summarizes the outcomes of various cross-aldolization reactions with derivatives of 7-oxabicyclo[2.2.1]heptan-2-one.

Bicyclic Ketone EnolateAldehydeMajor Aldol ProductDiastereoselectivity
Lithium enolate of (-)-(1R,4R,5S,6R)-6-exo-[(tert-butyl)dimethylsilyloxy]-1,5-endo-dimethyl-7-oxabicyclo[2.2.1]heptan-2-one(+)-(2R,3R,4R,5S,6S)-3,4:5,6-bis(isopropylidenedioxy)-2,4-dimethylheptanal3:2 mixture of aldolsMismatched pair
Lithium enolate of (+)-(1S,4S,5S,6S)-5-exo-(benzyloxy)-1,5-endo-dimethyl-7-oxabicyclo[2.2.1]heptan-2-one(+)-(2R,3R,4R,5S,6S)-3,4:5,6-bis(isopropylidenedioxy)-2,4-dimethylheptanalSingle aldolMatched pair
Lithium enolate of (-)-(1S,4R,5R,6R)-6-endo-chloro-5-exo-(phenylseleno)-7-oxabicyclo[2.2.1]heptan-2-one(+)-(3aR,4aR,7aR,7bS)-3a,4a,7a,7b-tetrahydro-6,6-dimethyl scholaris.caacs.orgdioxolo researchgate.netglobalauthorid.comfuro[2,3-d]isoxazole-3-carbaldehyde'anti' and 'syn' aldolsHighly diastereoselective

Stereochemical Matching and Chelated Transition States in Aldol Reactions

The high degree of stereoselectivity observed in the cross-aldol reactions of 7-oxabicyclo[2.2.1]heptan-2-one derivatives is often rationalized by invoking a chelated transition state. researchgate.netiupac.org The concept of "stereochemical matching" is crucial, where the inherent facial bias of the bicyclic enolate and the preferred trajectory of the aldehyde align to strongly favor one diastereomeric product. researchgate.net

The best stereochemical outcomes are typically achieved when the lithium enolates and α-methyl-substituted aldehydes can form a 'chelated transition state' that adheres to the Cram and Felkin-Ahn models, which consider steric effects. researchgate.netdntb.gov.uaiupac.org In these models, the metal cation (lithium) coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen, creating a rigid, chair-like six-membered transition state. harvard.edu The substituents on both the enolate and the aldehyde then adopt positions that minimize steric interactions, leading to the observed high diastereoselectivity. harvard.edu When the stereochemical preferences of the enolate and the aldehyde are aligned (a "matched pair"), a single aldol product is often formed in high yield. researchgate.net Conversely, a "mismatched pair" can lead to lower selectivity and mixtures of products. dntb.gov.ua

Nucleophilic Acyl Substitution in Ester Synthesis

Nucleophilic acyl substitution is a fundamental reaction for the synthesis of esters from carboxylic acid derivatives. masterorganicchemistry.com In the context of this compound derivatives, this reaction is commonly employed to prepare various esters which can serve as monomers for polymerization or as intermediates in further synthetic transformations. mdpi.com

A common method is the Fischer esterification, where a carboxylic acid derivative, such as exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, is reacted with an alcohol in the presence of an acid catalyst. mdpi.com This reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the alcohol on the carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.com While carboxylic acids themselves are generally unreactive towards nucleophilic substitution under basic conditions due to deprotonation, their ester derivatives readily undergo such reactions. masterorganicchemistry.com The synthesis of diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate from the corresponding anhydride and isoamyl alcohol is a representative example of this transformation. mdpi.com

Polymerization Science of 7 Oxabicyclo 2.2.1 Hept 2 Ene Monomers

Monomer Design and Synthesis for Ring-Opening Metathesis Polymerization (ROMP)

The design and synthesis of 7-oxabicyclo[2.2.1]hept-2-ene (often referred to as 7-oxanorbornene) derivatives are foundational to accessing a wide array of functional polymers through Ring-Opening Metathesis Polymerization (ROMP). The inherent strain of the bicyclic olefin drives the polymerization, while substituents on the monomer skeleton impart specific properties to the resulting macromolecule.

Synthesis of Substituted 7-Oxanorbornene Diesters as Monomers

A common route for synthesizing 7-oxanorbornene diester monomers involves a two-step process. The first step is a Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640), which yields exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. sciforum.net Following the cycloaddition, the second step involves a Fischer esterification of the resulting anhydride. For example, refluxing the anhydride in methanol (B129727) produces 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester. sciforum.net This synthetic strategy provides a versatile platform for creating a variety of diester monomers by simply changing the alcohol used in the esterification step.

Preparation of Carbohydrate-Substituted Monomers for ROMP

The synthesis of carbohydrate-analogue polymers often begins with the ROMP of 7-oxanorbornene monomers functionalized with sugar moieties. These monomers are designed to produce polymers that can mimic natural polysaccharides but with enhanced stability against metabolic degradation due to the absence of glycosidic linkages in the polymer backbone. An approach to these monomers involves synthesizing dihydroxy-substituted 7-oxanorbornenes, such as 2-exo, 3-exo-7-oxanorbornene diol, which can then be polymerized. Subsequent dihydroxylation of the polymer backbone can yield pseudo-polyribofuranose structures.

Development of Highly Functionalized ROMP Monomers

Significant research has focused on developing highly functionalized 7-oxanorbornene monomers to produce polymers with tailored properties, such as high glass transition temperatures (Tg). A prominent class of these monomers is N-substituted-7-oxanorbornene dicarboximides. These are synthesized from the corresponding anhydride precursor. For instance, a variety of exo-N-phenyl-7-oxanorbornene-5,6-dicarboximides with different halogen substituents (chloro, bromo, iodo) at the para position of the aromatic ring have been prepared for ROMP. researchgate.net Similarly, monomers with bulky cycloalkyl groups like adamantyl and cyclohexyl have been synthesized. researchgate.net

Another advanced monomer design involves creating highly strained tricyclic oxanorbornenes. These can be produced from bio-based furans through Diels-Alder chemistry, offering a route to sustainable polymeric materials. acs.org These complex structures can significantly influence polymerization rates and the thermal properties of the resulting polymers. acs.org

Controlled Ring-Opening Metathesis Polymerization (ROMP)

The control over the polymerization process is critical for synthesizing well-defined polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity).

Ruthenium-Based Catalyst Systems (e.g., Grubbs Catalysts)

Ruthenium-based alkylidene complexes, commonly known as Grubbs catalysts, are widely used for the ROMP of 7-oxanorbornene derivatives due to their high tolerance for various functional groups and their ability to operate under mild reaction conditions. researchgate.netmdpi.com First-generation (G1), second-generation (G2), and third-generation (G3) Grubbs catalysts have all been employed in these polymerizations. researchgate.nettdl.org

First-Generation Grubbs Catalysts : For example, (PCy₃)₂(Cl)₂Ru=CHPh (where Cy is cyclohexyl) has been successfully used to polymerize various exo-N-substituted-7-oxanorbornene-5,6-dicarboximides. researchgate.netresearchgate.net Studies on the ROMP of exo,exo-5,6-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hept-2-ene with this catalyst have provided detailed kinetic insights. researchgate.net

Second-Generation Grubbs Catalysts : These catalysts, which feature an N-heterocyclic carbene (NHC) ligand, such as (1,3-dimesityl-4,5-dihydroimidazol-2-ylidene)(PCy₃)Cl₂Ru=CHPh, have also been used for the ROMP of 7-oxanorbornene dicarboximides. researchgate.net They often exhibit higher activity compared to their first-generation counterparts.

The choice of catalyst can influence the microstructure of the resulting polymer. For instance, in the polymerization of certain N-cycloalkyl-7-oxanorbornene dicarboximides, the first-generation catalyst produced polymers with approximately 70% trans-vinylene content, while the second-generation catalyst yielded polymers with about 50% trans content. researchgate.net

Polymerization of N-Substituted 7-Oxanorbornene Dicarboximides with Grubbs Catalysts researchgate.net
MonomerCatalystPolymer Yield (%)Number-Average Molecular Weight (Mn, g/mol)Polydispersity Index (PDI)Trans-Vinylene Content (%)
exo-N-(1-adamantyl)-7-oxanorbornene-5,6-dicarboximideGrubbs G192104,0001.672
exo-N-(1-adamantyl)-7-oxanorbornene-5,6-dicarboximideGrubbs G294110,0001.551
exo-N-cyclohexyl-7-oxanorbornene-5,6-dicarboximideGrubbs G195125,0001.769
exo-N-cyclohexyl-7-oxanorbornene-5,6-dicarboximideGrubbs G296131,0001.649

Control over Polymer Molecular Weight and Polydispersity

The ROMP of 7-oxanorbornene derivatives using Grubbs catalysts often exhibits characteristics of a living polymerization. researchgate.net This "living" nature allows for precise control over the polymer's molecular weight by adjusting the monomer-to-catalyst ratio. sciforum.nettdl.org A higher ratio generally results in polymers with higher molecular weights. sciforum.net

Kinetic studies have shown that for some systems, such as the polymerization of exo,exo-5,6-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hept-2-ene with a first-generation Grubbs catalyst, the rate of initiation can be slower than the rate of propagation. researchgate.net Despite this, the polymerization can still produce polymers with low polydispersities (PDI), a measure of the breadth of the molecular weight distribution. researchgate.net The use of well-defined ruthenium initiators is a key factor in achieving low PDI values, which are indicative of a well-controlled polymerization. researchgate.net Methods to suppress side reactions, such as acyclic metathesis, are crucial for synthesizing polymers with both high molecular weights and narrow distributions. nih.govresearchgate.net

Effect of Monomer/Catalyst Ratio on Polymer Properties sciforum.net
MonomerCatalystMonomer/Catalyst Molar RatioNumber-Average Molecular Weight (Mn, g/mol)Polydispersity Index (PDI)
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl esterRu(PPh₃)₂(Cl)₂(CHPh)50:125,0001.2
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl esterRu(PPh₃)₂(Cl)₂(CHPh)100:148,0001.3
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl esterRu(PPh₃)₂(Cl)₂(CHPh)200:195,0001.4

Microstructural Studies of Poly(7-oxanorbornenes)

The microstructure of polymers derived from this compound, commonly known as poly(7-oxanorbornenes), is a critical factor that dictates their material properties. Key microstructural features include the configuration of the double bonds (cis or trans) along the polymer backbone and the stereochemistry of the repeat units (tacticity). These features are primarily controlled by the choice of catalyst, monomer structure, and polymerization conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful tool for elucidating these microstructural details. nih.govresearchgate.net The analysis of chemical shifts and signal patterns allows for the quantification of cis/trans isomer content and the determination of dyad and triad (B1167595) sequences (isotactic, syndiotactic, or atactic). ismar.orgmdpi.com

For polymers synthesized via Ring-Opening Metathesis Polymerization (ROMP), the catalyst plays a pivotal role. Traditional ruthenium-based catalysts, such as Grubbs' first-generation catalyst, typically yield polymers with a high proportion of trans double bonds. researchgate.net However, specific catalyst systems have been developed to favor the formation of cis double bonds. For instance, certain C-H activated ruthenium-based catalysts can produce poly(oxanorbornenes) with cis content as high as 90%, which can be further increased by lowering the reaction temperature. nih.gov The cis/trans ratio has a significant impact on the polymer's physical properties; a higher cis content is often associated with lower glass transition and melting temperatures. nih.govacs.org

The tacticity of poly(7-oxanorbornenes) describes the stereochemical relationship between adjacent repeat units. While many ROMP systems produce largely atactic polymers, meaning a random distribution of stereocenters, the development of stereoselective catalysts allows for the synthesis of isotactic or syndiotactic polymers. wisc.edumagtech.com.cn The stereochemistry of the monomer itself (exo vs. endo substituents) can also influence the resulting polymer tacticity. rsc.org

Table 1: Influence of Catalyst and Temperature on the Microstructure of Polymers from Norbornene-Type Monomers This table provides illustrative data based on findings for norbornene and oxanorbornene derivatives.

Monomer Type Catalyst Temperature (°C) Predominant Double Bond Isomer Cis Content (%) Reference
Oxanorbornene Derivative Grubbs 1st Gen. Room Temp. Trans Low researchgate.net
Norbornene Derivative C-H Activated Ru Catalyst Room Temp. Cis ~90% nih.gov
Norbornene Derivative C-H Activated Ru Catalyst -20 Cis >95% nih.gov

Impact of Monomer Substituents on Polymerization Kinetics

The kinetics of the Ring-Opening Metathesis Polymerization (ROMP) of this compound and its derivatives are highly sensitive to the nature and position of substituents on the monomer. researchgate.net These substituents can exert both steric and electronic effects, influencing the rates of initiation and propagation.

A key structural feature of 7-oxanorbornene monomers is the ether bridge, which can coordinate to the electrophilic metal center of the ROMP catalyst (e.g., Grubbs catalysts). escholarship.org This interaction can slow the rate of propagation compared to analogous norbornene monomers that lack the oxygen bridge. escholarship.org For example, studies on polyisobutylene (B167198) macromonomers showed that the propagation rate for a norbornene-terminated monomer was 2.9 times faster than that of a similar oxanorbornene-terminated monomer. escholarship.org

The stereochemistry of substituents, particularly whether they are in the exo or endo position, has a well-documented effect. Generally, exo-substituted monomers polymerize faster than their endo counterparts. rsc.org This is often attributed to the greater steric hindrance of endo substituents, which can impede the approach of the monomer to the catalyst's metal center. rsc.org However, some studies have shown that with certain catalysts like Grubbs' third-generation catalyst, endo-isomers of specific 7-oxanorbornene derivatives can initiate faster than the corresponding exo-isomers, a reversal of the typical trend. nih.govrsc.org This unusual reactivity can be exploited for controlled polymer synthesis. nih.gov

Furthermore, the electronic properties of the substituents can modulate monomer reactivity. Electron-withdrawing or electron-donating groups can alter the electron density of the double bond, affecting its coordination and subsequent metathesis. nih.govacs.org Even the "anchor group" that links a side chain to the polymerizable oxanorbornene ring can have a significant impact; variations in this linkage have been shown to cause a more than four-fold difference in propagation rates for macromonomers. acs.org

Table 2: Relative Polymerization Rates for Substituted (Oxa)norbornene Monomers

Monomer 1 Monomer 2 Catalyst Relative Propagation Rate (kp,1 / kp,2) Key Influencing Factor Reference
PIB-Norbornene PIB-Oxanorbornene Grubbs 3rd Gen. 2.9 Oxygen Bridge Coordination escholarship.org
exo-Isomer endo-Isomer Grubbs Catalyst > 1 Steric Hindrance rsc.org
endo-Oxanorbornene Imide exo-Oxanorbornene Imide Grubbs 3rd Gen. > 1 (Initiation) Catalyst-Isomer Interaction nih.gov

Surface-Initiated Polymerization Techniques

Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP) for Polymer Brush Synthesis

Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP) is a powerful "grafting-from" technique used to grow well-defined polymer films, known as polymer brushes, from a variety of substrates. researchgate.netcmu.edu This method involves immobilizing a ROMP catalyst or an initiator precursor onto a surface, which then initiates the polymerization of monomers like this compound from the surrounding solution. researchgate.net The result is a dense layer of end-tethered polymer chains extending from the surface.

The process typically begins with the functionalization of a substrate (e.g., silicon, gold, metal oxides) with molecules that can anchor a catalyst, such as a Grubbs-type ruthenium catalyst. researchgate.net The substrate is then exposed to a solution of the 7-oxanorbornene monomer, leading to chain growth directly from the surface. cmu.edu Because ROMP can be a living polymerization, SI-ROMP offers excellent control over the thickness (and thus molecular weight) of the polymer brushes, which can be tuned by adjusting the polymerization time and monomer concentration. acs.org This high degree of control allows for the creation of precisely engineered surfaces with tailored chemical and physical properties. researchgate.net

The versatility of ROMP catalysts, known for their high functional group tolerance, allows for the polymerization of a wide array of functional 7-oxanorbornene monomers. acs.org This enables the direct synthesis of functional polymer brushes designed for specific applications without the need for post-polymerization modification.

Grafting Density and Architecture of Polymer Brushes

At low grafting densities, the polymer chains are far apart and adopt a coiled, "mushroom-like" conformation, similar to their state in solution. kinampark.comuh.edu As the grafting density increases, steric repulsion between neighboring chains forces them to stretch away from the surface, leading to a "brush" regime. kinampark.comarxiv.org The transition between these regimes is a critical determinant of the brush's behavior.

The grafting density can be controlled experimentally by tuning the density of initiator sites on the substrate surface. cmu.eduresearchgate.net The resulting architecture of these poly(7-oxanorbornene) brushes can be characterized using techniques such as atomic force microscopy (AFM) and ellipsometry to measure the brush thickness (height). acs.org In the brush regime, the height (h) scales with both chain length and grafting density. For planar brushes, theoretical models predict scaling relationships such as h ~ Nσ1/3 in the semidilute brush regime and h ~ Nσ1/2 in the concentrated brush regime. kinampark.com The ability to control these architectural parameters through SI-ROMP is essential for tailoring surface properties like wettability, adhesion, and biocompatibility. rdd.edu.iqrsc.org

Post-Polymerization Functionalization Strategies

Thiol-Ene Click Reactions for Polymer Chain Functionalization

Post-polymerization functionalization provides a versatile route to modify the properties of existing polymers. For poly(7-oxanorbornenes) prepared by ROMP, the carbon-carbon double bonds in the polymer backbone are ideal sites for modification. The thiol-ene "click" reaction is a particularly effective strategy for this purpose. researchgate.netrsc.org This reaction involves the radical-mediated addition of a thiol (R-SH) across a double bond, forming a stable thioether linkage. illinois.edumdpi.com

The process is highly efficient, often proceeds to quantitative conversion, and is tolerant of a wide range of functional groups, aligning with the principles of click chemistry. researchgate.netrsc.org Typically, the reaction is initiated by UV light in the presence of a photoinitiator or by thermal initiation. illinois.edumdpi.com A wide variety of thiol-containing molecules can be used, allowing for the introduction of diverse functionalities onto the polymer backbone, including hydroxyl groups, esters, and even complex biomolecules. researchgate.netillinois.edu

This strategy has been successfully applied to modify polymers derived from 7-oxanorbornene derivatives. For example, a parent polymer can be synthesized and subsequently functionalized in a separate step, allowing for the creation of a library of materials with different side-chains from a single precursor polymer. rsc.org This approach is advantageous as it separates the potentially sensitive functional groups from the conditions of the ROMP reaction. The thiol-ene functionalization of poly(7-oxanorbornene) brushes on surfaces has also been demonstrated, enabling the chemical modification of advanced surface coatings. researchgate.net

Hydrolysis of Poly(dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid) to Polyanions

The conversion of poly(dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid) to its corresponding polyanionic form is achieved through a hydrolysis reaction. semanticscholar.orgresearchgate.net This process transforms the diester repeating units of the polymer into dicarboxylate units, resulting in a water-soluble polymer with anionic charges along its backbone.

The hydrolysis is typically carried out by treating a solution of the parent polymer with a strong base, such as sodium hydroxide (B78521) (NaOH). semanticscholar.orgsciforum.net In a common procedure, the polymer is first dissolved in a suitable organic solvent, like tetrahydrofuran (B95107) (THF), to ensure a homogeneous reaction medium. semanticscholar.orgsciforum.net An aqueous solution of sodium hydroxide is then added to the polymer solution, and the mixture is stirred for an extended period, often 24 hours, under an inert atmosphere like nitrogen to facilitate the complete hydrolysis of the ester groups. semanticscholar.orgsciforum.net

The resulting polyanion, poly(7-oxanorbornene-2,3-dicarboxylate), can then be isolated by precipitation. semanticscholar.orgresearchgate.net This is typically achieved by acidifying the reaction mixture, for instance, by adding hydrochloric acid (HCl), which protonates the carboxylate groups and causes the polymer to precipitate out of the solution. semanticscholar.orgsciforum.net This process has been reported to yield the final polyanionic product in high quantities, around 95%. semanticscholar.orgsciforum.net

The successful conversion to the polyanion is confirmed through analytical techniques such as FT-IR spectroscopy. semanticscholar.orgresearchgate.net It has been noted that these polyanions, when dissolved in aqueous solutions, can form hydrogels and exhibit lubricious properties. researchgate.netsciforum.netsemanticscholar.org

Below is a table summarizing a typical hydrolysis procedure:

ParameterValue/Description
Starting Polymer Poly(dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid)
Solvent Tetrahydrofuran (THF)
Reagent 1 M Sodium Hydroxide (NaOH)
Reaction Time 24 hours
Atmosphere Nitrogen
Precipitating Agent 1 M Hydrochloric Acid (HCl)
Product Poly(7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid)
Reported Yield 95%

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the functional groups and electronic structure of the 7-oxabicyclo[2.2.1]hept-2-ene molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For derivatives of this compound, key characteristic absorption bands include:

C-H Stretching (sp²): The stretching of C-H bonds on the double bond typically appears just above 3000 cm⁻¹.

C-H Stretching (sp³): The C-H stretching of the saturated part of the molecule is observed just below 3000 cm⁻¹, for example, at 2958 and 2932 cm⁻¹ in a diester derivative mdpi.com.

C=C Stretching: The stretching vibration of the carbon-carbon double bond is often found in the range of 1650-1600 cm⁻¹.

C-O-C Stretching: A strong and characteristic band corresponding to the stretching of the ether bridge (C-O-C) is a key identifier for this class of compounds. This stretch is observed in the 1150-1050 cm⁻¹ region. For diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, this band is seen at 1149 cm⁻¹ mdpi.com.

The identity of products and intermediates in syntheses involving the this compound framework is routinely confirmed by IR spectral analysis google.com.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
=C-H Stretch> 3000Medium
C-H Stretch< 3000Strong
C=C Stretch~ 1650Medium
C-O-C Ether Stretch~ 1150Strong

This table is interactive. Click on the headers to sort.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state libretexts.org. For the this compound system, the primary chromophores are the carbon-carbon double bond and the ether oxygen.

The possible electronic transitions include:

π → π* transition: An electron from the π bonding orbital of the C=C double bond is excited to the corresponding π* anti-bonding orbital. This is an allowed transition and typically results in a strong absorption band uzh.ch.

n → σ* transition: A non-bonding electron from one of the lone pairs on the ether oxygen is promoted to a σ* anti-bonding orbital. These transitions generally occur at shorter wavelengths (higher energy) and are often observed in the far-UV region shu.ac.uk.

In a substituted derivative like diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, which also contains carbonyl groups, additional transitions are observed. The UV-Vis spectrum of this compound shows a λmax at 240 nm, attributed to the π–π* transition of the carbonyl group, and another absorption at 278 nm due to its n–π* transition nsf.govmdpi.com.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used for determining the mass-to-charge ratio of molecules, which aids in their identification and the assessment of their purity.

Gas Chromatography–Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for the purity assessment and identification of volatile and semi-volatile compounds like this compound and its derivatives.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. beilstein-journals.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. nih.govsemanticscholar.org The purity of the sample can be determined by the relative area of the peak corresponding to the target compound in the gas chromatogram. google.com

For instance, the purity of diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, a derivative of this compound, was confirmed using GC-MS analysis. semanticscholar.orgmdpi.com The mass spectrum of this compound revealed characteristic fragments, including a prominent fragment at m/z = 117, which corresponds to a maleic acid unit resulting from a retro-Diels-Alder reaction. semanticscholar.org Another less prominent fragment at m/z = 187 was attributed to the intact doubly protonated 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. semanticscholar.org

The GC-MS parameters for the analysis of related compounds, such as the products of ring-opening/cross metathesis reactions of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles, have been described in the literature. These parameters include the type of column, temperature program, and mass spectrometer settings, which are crucial for achieving optimal separation and identification. beilstein-journals.org

Table 1: Illustrative GC-MS Parameters for Analysis of this compound Derivatives beilstein-journals.org

ParameterValue
Injector Temperature 250 °C
Split Ratio 1:50
Helium Flow Rate 1 mL/min (constant flow)
Initial Column Temperature 50 °C
Final Column Temperature 340 °C
Temperature Ramp Rate 3 °C/min
Hold Time at Final Temperature 15 min
MS Transfer Line Temperature 280 °C
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Energy 70 eV
Scan Range 40–600 a.m.u.

X-ray Diffraction

X-ray diffraction is a premier technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can be used to unambiguously determine their molecular structure. For example, the structure of diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate was determined by this method. mdpi.com The analysis revealed that the compound crystallizes in the monoclinic space group P21/c. mdpi.comresearchgate.net Similarly, the crystal structure of dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate was also determined by single-crystal X-ray diffraction, showing it crystallizes in the same P21/c space group. researchgate.net

The data obtained from these analyses provide detailed geometric parameters of the molecules.

Table 2: Crystallographic Data for Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate researchgate.net

ParameterValue
Crystal System Monoclinic
Space Group P21/c
a (Å) 9.2375(14)
b (Å) 12.8757(18)
c (Å) 9.4608(15)
β (°) 115.327(3)
Volume (ų) 1017.1(3)
Z 4

Confirmation of Absolute Stereochemistry via X-ray Analysis

In addition to determining the molecular structure, single-crystal X-ray diffraction is a powerful tool for establishing the absolute stereochemistry of chiral molecules. encyclopedia.pub This is particularly important in the synthesis of enantiomerically pure compounds.

The absolute configuration of a 1,5,6-trisubstituted this compound derivative was confirmed by X-ray diffraction analysis of its 3,5-dinitrobenzoate (B1224709) derivative. nih.gov This technique has also been used to confirm the structure of intermediates in the total synthesis of complex natural products like Tetrodotoxin, where a this compound derivative was a key building block. chemrxiv.org The total synthesis of (+)-1893B, a natural product with an oxygen-bridged cyclooctadiene core, also utilized derivatives of 7-oxabicyclo[2.2.1]hept-5-ene, and its stereochemistry was ultimately established through the synthetic pathway. clockss.org

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the purification and analysis of both small molecules and polymers.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates molecules based on their size or hydrodynamic volume in solution. resolvemass.camtoz-biolabs.com It is a primary technique for determining the molecular weight distribution of polymers. lcms.cz

When this compound and its derivatives undergo ring-opening metathesis polymerization (ROMP), GPC is used to characterize the resulting polymers. sciforum.net The technique provides crucial information about the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.calcms.cz The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1 indicating a monodisperse polymer. chromatographyonline.com

In a typical GPC experiment, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. mtoz-biolabs.com By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined. lcms.cz

Research on the ROMP of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester has shown that polymers with different molecular weights can be obtained by varying the monomer to catalyst ratio. The molecular weights and polydispersities of these polymers were confirmed by GPC. sciforum.net

Table 3: Key Parameters Obtained from GPC Analysis of Polymers resolvemass.calcms.cz

ParameterSymbolDescription
Number Average Molecular Weight MnThe total weight of all polymer molecules divided by the number of molecules.
Weight Average Molecular Weight MwAn average that gives more weight to larger molecules.
Polydispersity Index PDIA measure of the broadness of the molecular weight distribution (Mw/Mn).

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation of enantiomers and the determination of enantiomeric purity of chiral compounds such as derivatives of this compound. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. For derivatives of the this compound framework, polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on a silica support, have proven to be effective. These CSPs, available under trade names like Chiralcel® and Chiralpak®, provide a chiral environment that can differentiate between the enantiomers of the analyte.

In a reported analysis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a Chiralcel AD-H column was utilized. rsc.org The separation was achieved using a mobile phase composed of hexane and isopropanol (IPA) in a 90:10 ratio, with a flow rate of 0.50 mL/min. rsc.org Detection of the enantiomers was performed using a UV detector at a wavelength of 220 nm. rsc.org Under these conditions, the major and minor enantiomers exhibited distinct retention times of 17.157 minutes and 18.586 minutes, respectively, allowing for their quantification and the determination of the enantiomeric excess. rsc.org

Supercritical Fluid Chromatography (SFC), a related technique that uses a supercritical fluid as the mobile phase, has also been successfully employed for the enantiomeric separation of 7-oxa-bicyclo[2.2.1]heptene sulfonate derivatives. researchgate.net In this case, Chiralpak IC and IA columns were evaluated, demonstrating the versatility of polysaccharide-based CSPs for this class of compounds. researchgate.net The mobile phase consisted of supercritical CO2 modified with either methanol (B129727) or isopropyl alcohol, along with an additive such as isopropylamine (IPAm), trimethylamine (TEA), or trifluoroacetic acid (TFA). researchgate.net

Table 1: Chiral HPLC and SFC Conditions for the Analysis of this compound Derivatives

Parameter 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid 7-oxa-bicyclo[2.2.1]heptene sulfonate derivatives
Technique HPLC SFC
Stationary Phase Chiralcel AD-H Chiralpak IC, Chiralpak IA
Mobile Phase Hexane/Isopropanol (90:10) Supercritical CO2 with Methanol or Isopropanol and an additive (IPAm, TEA, or TFA)
Flow Rate 0.50 mL/min Not specified
Detection UV at 220 nm UV and Mass Spectrometry (MS)
Retention Times t(major) = 17.157 min, t(minor) = 18.586 min Not specified

Preparative Thin Layer Chromatography (PTLC) for Mixture Separation

Preparative Thin Layer Chromatography (PTLC) is a valuable purification technique in organic synthesis for the separation of small-scale reaction mixtures, typically in the range of 10-100 mg. azooptics.comchemrxiv.org This method is particularly useful for the isolation of products from byproducts or unreacted starting materials in the context of this compound chemistry.

The principle of PTLC is analogous to analytical TLC, but it is performed on larger plates with a thicker layer of stationary phase to accommodate a larger amount of sample. chemrxiv.org The most commonly used stationary phase is silica gel, though alumina and C-18 functionalized silica are also available. chemrxiv.orggoogle.com

The process of mixture separation using PTLC involves the following steps:

Sample Application: The crude reaction mixture containing this compound derivatives is dissolved in a minimal amount of a volatile solvent and applied as a narrow band along the origin line of the PTLC plate. azooptics.com

Development: The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is typically determined by prior analytical TLC experiments to achieve optimal separation of the components. The eluent moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

Visualization: Once the solvent front reaches the top of the plate, the plate is removed and dried. The separated bands of compounds are visualized, commonly under UV light if the compounds are UV-active. azooptics.com Alternatively, staining with reagents like potassium permanganate can be used. rsc.org

Extraction: The band corresponding to the desired this compound derivative is carefully scraped from the plate. azooptics.com The compound is then extracted from the collected stationary phase using a polar solvent in which the compound is highly soluble. google.com Filtration to remove the stationary phase followed by evaporation of the solvent yields the purified compound.

PTLC offers the advantage of being a rapid and cost-effective method for purification, especially when dealing with small quantities of material or when optimizing reaction conditions.

Surface Analysis Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information about the elemental composition and chemical states of the elements on the surface of a material. This technique is highly valuable for characterizing surfaces that have been modified with this compound or its derivatives, for instance, in the development of functionalized polymers and biomaterials.

In a typical XPS experiment, the surface of the material is irradiated with a beam of X-rays. This causes the emission of core-level electrons, and the kinetic energy of these photoelectrons is measured. The binding energy of the electrons can be calculated from their kinetic energy and is characteristic of the element from which they were emitted. Furthermore, small shifts in the binding energy, known as chemical shifts, provide information about the chemical environment and oxidation state of the atom.

For surfaces functionalized with polymers derived from this compound analogs, such as poly(exo-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride), XPS can be used to confirm the successful grafting of the polymer onto a substrate. nih.gov Analysis of the survey scan spectrum would reveal the presence of the constituent elements of the polymer, such as carbon and oxygen. High-resolution scans of the C 1s and O 1s regions can provide more detailed information about the chemical bonding. For example, the C 1s spectrum can be deconvoluted to identify different carbon environments, such as C-C, C-O, and C=O bonds, which are characteristic of the oxabicycloheptene-based polymer structure. Similarly, the O 1s spectrum can distinguish between different oxygen-containing functional groups. This level of detail is crucial for confirming the chemical integrity of the surface layer.

Table 2: Expected XPS Signatures for a Surface Modified with a this compound Derivative

Element Core Level Expected Chemical Environments
Carbon C 1s Aliphatic (C-C, C-H), Ether (C-O-C), Alkene (C=C)
Oxygen O 1s Ether (C-O-C)

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. tandfonline.com It is an indispensable tool for characterizing the surface morphology of materials incorporating this compound, particularly in the form of polymers and thin films. afmworkshop.com

In AFM, a sharp tip attached to a flexible cantilever is scanned across the surface of the sample. The forces between the tip and the surface cause the cantilever to deflect. A laser beam is reflected off the back of the cantilever onto a position-sensitive photodetector, which measures the deflection. This information is then used to construct a topographical map of the surface.

For polymers derived from this compound, AFM can be used to visualize the surface structure and organization of the polymer chains. nih.gov For example, in the case of polymer brushes grown from a surface, AFM can reveal the uniformity of the polymer coating and provide information on the grafting density. nih.gov The root-mean-square (RMS) roughness of the surface can be quantified from the AFM images, which is a critical parameter for many applications, such as in the development of biocompatible coatings and advanced biological devices.

AFM can be operated in different modes, such as contact mode and tapping mode. Tapping mode is often preferred for soft samples like polymers as it minimizes damage to the surface during scanning. In addition to topography, AFM can also provide information on other surface properties, such as adhesion and elasticity, through techniques like phase imaging and force spectroscopy. This multi-faceted analytical capability makes AFM a powerful tool for understanding the structure-property relationships of surfaces modified with this compound-based materials.

Computational Chemistry and Theoretical Studies on 7 Oxabicyclo 2.2.1 Hept 2 Ene Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the molecular behavior of 7-oxabicyclo[2.2.1]hept-2-ene systems. These methods allow for the detailed examination of geometric parameters, reaction energetics, and electronic properties.

Density Functional Theory (DFT) for Ground and Transition State Geometries

Density Functional Theory (DFT) is a widely used computational method to determine the equilibrium (ground state) and transition state geometries of molecules like this compound. By approximating the electron density of a system, DFT can accurately and efficiently calculate molecular structures.

For instance, the ground and transition state structures for the parent this compound involved in retro-Diels-Alder reactions have been calculated at the B3LYP/6-31G* level of theory vanderbilt.edu. These calculations provide crucial geometric information, such as bond lengths and angles, for both the stable molecule and the high-energy transition state structure it passes through during a reaction. The calculated ring puckering angles were found to be within 0.6° of experimental values, demonstrating the accuracy of this approach vanderbilt.edu.

In studies of more complex reactions, such as the 1,3-dipolar rearrangement involving derivatives like (1S,2R,4S)-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate (B1210297), geometries of stationary points (reactants, products, and transition states) were fully optimized using the ωB97X-D functional with the 6-311G(d) basis set acs.orgnih.gov. Characterization of these stationary points is confirmed by frequency calculations, where a local minimum (ground state) has zero imaginary frequencies, and a transition state has exactly one imaginary frequency acs.org.

The choice of functional and basis set is critical for obtaining accurate results, and various combinations are employed depending on the specific system and reaction being studied. For example, the stereochemical aspects of the epoxidation of the related bicyclo[2.2.1]hept-2-ene system have been investigated with the UBHandHLYP/6-31G(d) level of theory to compute the geometries of transition states and pre-reactive complexes dnu.dp.ua.

Calculation of Activation Energies and Reaction Pathways

DFT calculations are instrumental in mapping out entire reaction pathways and quantifying the energy barriers associated with them. The activation energy (Ea), enthalpy of activation (ΔH‡), and Gibbs free energy of activation (ΔG‡) are key parameters that determine the kinetics of a chemical reaction.

For the retro-Diels-Alder (rDA) decomposition of this compound derivatives, DFT has been used to model activation parameters, yielding results that show close quantitative correlations with experimental data vanderbilt.edu. The calculated activation parameters for the model rDA reaction of the parent compound were found to be nearly identical to those of a similar derivative, with ΔH‡ values within 0.5 kcal/mol and ΔS‡ values within 1.0 cal/mol K vanderbilt.edu. However, a notable difference can exist between gas-phase calculations and solution-phase experiments; for one derivative, the calculated ΔH‡ was 2.6 kcal/mol lower than the experimental value, while the ΔS‡ was 2.8 cal/mol K higher vanderbilt.edu.

In the study of the 1,3-dipolar rearrangement of a this compound derivative, calculations revealed that reaction channels proceeding through a syn-attack are energetically favored over those with an anti-attack acs.org. The difference in activation energies between the syn and anti pathways was calculated to be as high as 7.74 kcal/mol, indicating a strong kinetic preference for the syn isomer formation acs.org. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactant and product minima along the reaction pathway acs.org.

Calculated vs. Experimental Activation Parameters for a retro-Diels-Alder Reaction vanderbilt.edu
ParameterCalculated Value (DFT)Experimental ValueDifference
ΔH‡~2.6 kcal/mol lowerReference Value-2.6 kcal/mol
ΔS‡~2.8 cal/mol·K higherReference Value+2.8 cal/mol·K

Analysis of Electronic Structure and Molecular Orbitals (e.g., LUMO energies)

The electronic structure and molecular orbitals of this compound are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is often used to explain reaction outcomes.

Computational studies have shown a direct link between the electronic properties of reactants and the activation energy of a reaction. For example, in the retro-Diels-Alder reaction of this compound adducts, a significant difference in observed activation energy (9.5 kcal/mol) was attributed to the difference in the LUMO energies of the respective dienophiles involved in the initial cycloaddition vanderbilt.edu. This highlights how computational analysis of molecular orbitals can provide predictive power regarding reaction kinetics.

Furthermore, photoelectron spectroscopy, combined with molecular orbital calculations (such as HF/STO-3G), has been used to interpret the electronic structure of related 7-oxanorbornene cycloadducts researchgate.net. These studies analyze the through-space and through-bond interactions of the oxygen lone pairs with the olefinic π-orbitals, providing a detailed picture of electronic communication within the molecule researchgate.net.

Thermochemical Property Prediction and Analysis

Theoretical methods are also employed to predict key thermochemical properties, such as enthalpies of formation, entropy, and heat capacities. These data are vital for understanding the stability and energy content of molecules.

Computational Determination of Enthalpies of Formation

The standard enthalpy of formation (ΔfH°) is a measure of the energy released or consumed when a compound is formed from its constituent elements in their standard states. While experimental data for this compound is scarce, high-level computational methods like Gaussian-4 (G4) theory have been used to calculate this property for the saturated analogue, 7-oxabicyclo[2.2.1]heptane acs.org.

For 7-oxabicyclo[2.2.1]heptane, the G4 method predicts a gas-phase standard enthalpy of formation (ΔfH°(g)) of -176.6 kJ·mol⁻¹ acs.org. Other studies have used DFT in combination with isodesmic or homodesmic reactions to calculate ΔfH° for a range of related bicyclic epoxides aip.org. This approach minimizes errors by ensuring that the number and types of bonds are conserved on both sides of a hypothetical reaction, leading to more reliable energy calculations.

Calculated Gas-Phase Enthalpy of Formation for a Related Compound acs.org
CompoundMethodΔfH°(g) (kJ·mol⁻¹)
7-Oxabicyclo[2.2.1]heptaneG4-176.6

Calculation of Entropy and Heat Capacities

Standard entropy (S°) and heat capacity (Cp°) are fundamental thermodynamic properties that describe the distribution of energy states in a molecule and how its energy content changes with temperature. These properties can be estimated computationally from statistical mechanics, using molecular geometries and vibrational frequencies obtained from DFT calculations aip.org.

Group Additivity Parameter Derivation for this compound Systems

The determination of thermochemical properties for cyclic ethers, including this compound and its derivatives, is crucial for understanding their stability and reactivity. Group additivity (GA) methods, pioneered by Benson, provide a powerful tool for estimating enthalpies of formation and other thermodynamic parameters by assigning values to specific chemical groups. For bicyclic systems like 7-oxabicyclo[2.2.1]heptane, the derivation of group additivity values (GAVs) requires careful consideration of ring strain and the influence of the oxygen heteroatom.

Theoretical calculations, such as those employing density functional theory (DFT) at the B3LYP/6-31G(d,p) level, are instrumental in determining the molecular structures, vibrational frequencies, and ultimately the thermochemical properties of these compounds. These calculated properties can then be used to derive or refine group additivity parameters. For instance, the enthalpy of formation for 7-oxabicyclo[2.2.1]heptane in the gas phase has been calculated from its liquid-phase enthalpy of formation and an estimated enthalpy of vaporization aip.org.

A study on the thermochemistry of various oxabicyclo-heptanes and oxabicyclo-heptenes has contributed to the database of GAVs for cyclic ethers aip.org. The process involves calculating the standard enthalpy of formation (ΔfH°(298)), standard entropy (S°(298)), and heat capacity (Cp°(T)) for a series of related molecules. By systematically comparing the properties of molecules that differ by a single group, the contribution of that group can be isolated.

For the 7-oxabicyclo[2.2.1]heptane skeleton, specific groups are defined to account for the unique structural features of the bicyclic system. The table below illustrates some of the key groups and their descriptions relevant to this system.

GroupDescription
C-(O)(C)2(H)A carbon atom bonded to the oxygen, two other carbons, and a hydrogen.
C-(C)3(H)A bridgehead carbon atom bonded to three other carbons and a hydrogen.
C-(C)2(H)2A methylene carbon atom within the bicyclic framework.
O-(C)2The ether oxygen atom bonded to two carbon atoms.

The derivation of these parameters allows for the prediction of thermochemical properties for a wide range of substituted this compound systems, which is invaluable for computational studies of their reaction mechanisms and energetics.

Advanced Mechanism Elucidation

Bonding Evolution Theory (BET) Analysis for Chemical Rearrangements

Bonding Evolution Theory (BET) provides a detailed framework for understanding the intricate electronic rearrangements that occur during a chemical reaction. By combining the topological analysis of the Electron Localization Function (ELF) with catastrophe theory, BET allows for the precise tracking of bond formation and cleavage.

A comprehensive BET analysis was conducted on the 1,3-dipolar rearrangement between acetonitrile (B52724) oxide and (1S,2R,4S)-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate derivatives acs.orgnih.gov. This study elucidated the molecular mechanism far beyond the traditional analysis of molecular orbitals or valence bond structures acs.orgnih.gov.

The key findings from the BET analysis of this rearrangement can be summarized as follows:

Sequential Bond Formation: The formation of the new carbon-carbon (C–C) single bond precedes the formation of the carbon-oxygen (C–O) single bond acs.org. This sequence was confirmed by the order of appearance of monosynaptic basins, V(C), along the reaction coordinate acs.org.

Electron Density Depopulation: The reaction initiates with the depopulation of electron density from the nitrogen-carbon triple bond of the acetonitrile oxide and the carbon-carbon double bond of the 7-oxabicyclo[2.2.1]hept-5-ene derivative acs.orgnih.gov.

Basin Creation: This is followed by the creation of new monosynaptic basins, V(N) and V(C), and disynaptic basins, V(C,C), which correspond to the formation of the new C-C bond acs.orgnih.gov.

Final Bond Formation: The final step is the formation of the V(O,C) basin, which signifies the creation of the O–C bond acs.orgnih.gov.

Synchronicity: The topological changes along the reaction pathway occur in a highly synchronous manner acs.orgnih.gov.

The presence of different substituents, such as halogen atoms, was found to influence the mechanism of O–C bond formation, highlighting the sensitivity of the reaction to the electronic nature of the reactants acs.org.

Deciphering Electron Flow and Curly Arrow Representations

One of the significant advantages of BET is its ability to provide a quantitative and rigorous basis for the classical curly arrow representation of electron flow in reaction mechanisms acs.orgnih.gov. By analyzing the changes in the topology of the ELF, the movement of electron pairs can be visualized and understood in a more fundamental way.

In the study of the 1,3-dipolar rearrangement of the 7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate derivative, BET provided a clear picture of the electron flow acs.orgnih.gov:

The process begins with the depopulation of electron density at the C-N triple bond and the C-C double bond.

This is followed by the creation of monosynaptic basins on the nitrogen and carbon atoms of the nitrile oxide.

The formation of the C-C bond occurs through a standard sharing model.

The O-C bond formation, particularly in the presence of halogen substituents, proceeds through a less common sharing model acs.orgnih.gov.

This detailed analysis allows for a more precise and informative representation of the reaction mechanism using curly arrows, moving beyond a purely qualitative description. The table below summarizes the key electronic steps in the reaction as revealed by BET.

StepElectronic EventCurly Arrow Representation
1Depopulation of electron density at the N≡C triple bond and C=C double bond.Arrow from C=C bond to form C-C bond; arrow from N≡C bond to form a lone pair on N and a radical on C.
2Creation of V(N) and V(C) monosynaptic basins.Formation of radical centers on the reacting carbon atoms.
3Formation of the V(C,C) disynaptic basin (C-C bond).Combination of the two carbon radical centers.
4Formation of the V(O,C) disynaptic basin (O-C bond).Combination of the oxygen lone pair with the carbon radical center on the bicyclic ring.

Theoretical Studies of Regioselectivity and Stereoselectivity

Computational studies are essential for predicting and explaining the regioselectivity and stereoselectivity of reactions involving this compound systems. These studies often involve the calculation of potential energy surfaces for different reaction pathways to determine the most favorable outcomes.

In the context of the 1,3-dipolar rearrangement between acetonitrile oxide and the substituted 7-oxabicyclo[2.2.1]hept-5-ene, four possible reaction channels were investigated, arising from syn and anti attacks and para and meta regiochemical approaches acs.org. The computational analysis revealed a preference for the syn reaction channels acs.org.

The regioselectivity of the reaction was also explored, with the formation of both para and meta products being considered. The relative energies of the transition states for these pathways determine the observed product distribution. The theoretical analysis indicated that the formation of the C-C bond consistently occurs before the C-O bond in both the para and meta regioisomeric channels for the non-halogenated derivative acs.org.

The table below presents a conceptual overview of the factors influencing selectivity in this reaction, as elucidated by theoretical studies.

SelectivityCompeting PathwaysDetermining FactorFavorable Outcome (in the studied case)
Stereoselectivitysyn-attack vs. anti-attackRelative activation energies of the transition states.syn-attack acs.org
Regioselectivitypara-addition vs. meta-additionRelative activation energies of the transition states.Pathway dependent on substituents.

These theoretical investigations provide deep insights into the factors controlling the outcome of complex chemical reactions involving this compound and its derivatives, guiding synthetic efforts towards the desired products.

Stereochemical Control and Enantioselective Approaches

Control of Diastereoselectivity in Synthesis

The primary route to the 7-oxabicyclo[2.2.1]hept-2-ene core is the Diels-Alder reaction between furan (B31954) and various dienophiles. researchgate.netsmolecule.com The diastereoselectivity of this cycloaddition, which dictates the relative orientation of substituents on the newly formed ring, can be effectively controlled.

The choice of dienophile plays a critical role in determining the endo or exo selectivity of the Diels-Alder reaction. For instance, reactions of 3-methylthiofuran with methyl acrylate (B77674) and methyl vinyl ketone yield predominantly the endo products. Conversely, when dienophiles such as 2-chloroacrylonitrile, 2-acetoxyacrylonitrile, or maleic anhydride (B1165640) are used, the exo products are formed preferentially. oup.com

A notable example of high diastereoselectivity is the asymmetric synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. This is achieved through the Diels-Alder reaction of furan with (S)s- and (R)s-3-(2-pyridylsulphinyl)acrylates, which function as chiral dienophiles. rsc.orgrsc.org This approach leads to a high degree of stereochemical control in the formation of the bicyclic system.

Directed palladium-catalyzed β-arylation of the 7-oxabicyclo[2.2.1]heptane framework has also been shown to proceed with complete diastereoselectivity, yielding arylated products in high yields. researchgate.net

Enantiomeric Excess Determination and Enhancement

Achieving high enantiomeric excess (ee) is a key goal in the asymmetric synthesis of this compound derivatives. Enzymatic kinetic resolution has proven to be a powerful technique for obtaining these compounds in enantiopure form. nih.gov

Lipase-catalyzed enantioselective reactions have been successfully employed. In one study, the racemic alcohol of a 1,5,6-trisubstituted this compound derivative was subjected to acetylation. Using Candida antarctica lipase (B570770) B (CAL-B) on an acrylic resin in pentane, the (+)-acetate was produced with over 98% ee at a 40% conversion rate within 30 minutes. nih.gov

The reverse reaction, enantioselective deacetylation of the corresponding racemic acetate (B1210297), was also investigated. CAL-B in toluene (B28343) was found to be the most effective system, providing the (+)-alcohol with greater than 99% ee at 49% conversion after 18 hours. nih.gov The absolute stereochemistry of the resulting product was confirmed through X-ray diffraction analysis of its 3,5-dinitrobenzoate (B1224709) derivative. nih.gov

Standard analytical techniques are used to determine the optical purity of these compounds. High-performance liquid chromatography (HPLC) utilizing chiral columns, such as CHIRALCEL® OD and OJ, is a common method for quantifying the enantiomeric excess of the synthesized derivatives. oup.com

Reaction TypeCatalyst/EnzymeSolventProductConversion (%)Enantiomeric Excess (ee) (%)Time
Enantioselective AcetylationCandida antarctica lipase BPentane(+)-acetate40>9830 min
Enantioselective DeacetylationCandida antarctica lipase BToluene(+)-alcohol49>9918 h

Data derived from a study on the kinetic resolution of a 1,5,6-trisubstituted this compound skeleton. nih.gov

Strategies for Stereoselective Construction of Complex Polycyclic Structures

The strained and rigid framework of this compound makes it an excellent starting material for the stereoselective construction of more complex polycyclic systems. evitachem.com The inherent reactivity of the double bond and the defined stereochemistry of the bicyclic core allow for predictable transformations.

One key strategy involves the TiCl₄-induced condensation of silyloxy-substituted this compound derivatives with chiral aldehydes, such as 2,3-O-isopropylidene-D-glyceraldehyde. This reaction proceeds with high stereoselectivity, yielding products that can be converted into complex, highly functionalized molecules like protected D-erythro-D-talo-octose and D-erythro-L-allo-octose. scispace.com The bridge-opening reactions of 7-oxabicyclo[2.2.1]hept-5-en-2-ols with organolithium reagents also occur with complete regio- and stereoselectivity, producing highly functionalized cyclohexene (B86901) derivatives. scispace.com

Furthermore, the Diels-Alder reaction itself can be used to build complex structures. As a dienophile, the norbornene analogue can react with various dienes to form intricate polycyclic frameworks with a high degree of stereoselectivity, facilitated by the strain in the double bond. evitachem.com

Role of Chiral Auxiliaries in Guiding Stereochemical Outcomes

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of reactions involving this compound. These optically active compounds temporarily attach to a substrate, direct the stereochemistry of a subsequent reaction, and are then removed.

The use of tartaric acid-derived dienophiles is a well-established method for producing enantiomerically pure ketones based on the this compound scaffold. scite.ai For example, the reaction of di-O-acetyl-(R,R)- and (S,S)-tartaric anhydride with acetals of N-alkylaminoacetaldehyde yields new chiral auxiliaries that can be used to synthesize optically pure ketene (B1206846) equivalents, leading to products like (-)-7-oxabicyclo[2.2.1]hept-5-en-2-one. scispace.com

Another effective chiral auxiliary is the 3-(2-pyridylsulphinyl)acrylate group. When attached to an acrylate dienophile, the sulfoxide (B87167) group's chirality effectively directs the approach of the furan diene in the Diels-Alder reaction, resulting in high diastereoselectivity and the formation of enantiomerically enriched 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate products. rsc.orgrsc.org

Intramolecular cyclization strategies can also provide excellent control over the stereochemical outcome. These methods often rely on substrates where the stereochemistry has been set in an earlier step, effectively using part of the molecule itself as a guiding element for subsequent transformations. smolecule.com

Applications As Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

Precursors for Polypropionate Fragments

7-Oxabicyclo[2.2.1]hept-2-ene derivatives serve as crucial precursors for the stereoselective synthesis of polypropionate fragments, which are common structural motifs in many biologically active natural products. The inherent stereochemistry of the bicyclic system can be effectively transferred to the acyclic polypropionate chain.

One established strategy involves the use of enantiomerically pure 2-cyano-1,5-dimethyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl esters, which are prepared through the Diels-Alder reaction between 2,4-dimethylfuran (B1205762) and enantiomerically pure 1-cyanovinyl carboxylates. mdpi.comuniovi.es The subsequent alkaline hydrolysis of the ester not only liberates the chiral auxiliary for recycling but also provides a key intermediate for further elaboration into stereodefined polypropionate units. mdpi.com This methodology has been instrumental in the synthesis of complex fragments of natural products like Rifamycin S.

Another approach utilizes the opening of the bridgehead of related oxabicyclo[3.2.1]octenes with silyl (B83357) ketene (B1206846) acetals to construct polypropionate chains. mdpi.comuniovi.es Furthermore, derivatives such as 7-oxabicyclo[2.2.1]heptan-2-one have been employed in cross-aldolisation reactions with lithium enolates to synthesize polypropionate fragments containing tertiary alcohol moieties.

Intermediates for Substituted Tetrahydrofurans

Substituted tetrahydrofurans are prevalent structural units in a vast number of natural products with diverse biological activities. beilstein-journals.org The ring-opening metathesis (ROM) of this compound derivatives, followed by cross-metathesis (CM) with various olefins, provides a powerful and stereocontrolled route to these important heterocycles. beilstein-journals.orgthieme-connect.comthieme-connect.comresearchgate.net

This synthetic strategy, often referred to as Ring-Opening Metathesis-Cross Metathesis (ROM-CM), leverages the high strain of the oxabicyclic system. The reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts. beilstein-journals.orgthieme-connect.comresearchgate.net The choice of catalyst and reaction conditions can influence the stereochemistry and yield of the resulting substituted tetrahydrofurans. beilstein-journals.org

For example, the reaction of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-diol derivatives with ethylene (B1197577) in the presence of a second-generation Hoveyda-Grubbs catalyst leads to the formation of 2,3,4,5-tetrasubstituted tetrahydrofurans. thieme-connect.comresearchgate.net The starting diols can be prepared via a Diels-Alder reaction between furan (B31954) and vinylene carbonate, followed by hydrolysis and enzymatic desymmetrization to yield enantiomerically enriched products. researchgate.net

Table 1: Representative ROM-CM Reactions for Tetrahydrofuran (B95107) Synthesis

Starting Material Olefin Partner Catalyst Product Reference
7-oxabicyclo[2.2.1]hept-5-ene-2,3-diol derivative Ethylene 2nd Gen. Hoveyda-Grubbs 2,3,4,5-tetrasubstituted tetrahydrofuran thieme-connect.com, researchgate.net

Building Blocks for Carbohydrate Analogues and Related Structures

The unique, constrained framework of this compound derivatives makes them ideal starting materials for the synthesis of carbohydrate analogues and other related structures. These derivatives are sometimes referred to as "naked sugars" because they provide a homochiral scaffold onto which various functionalities can be installed with high stereocontrol. chimia.ch

The synthesis of these analogues often begins with a Diels-Alder reaction to construct the bicyclic core. For instance, the reaction of furan with a dienophile bearing a chiral auxiliary can lead to enantiomerically pure 7-oxanorbornenyl derivatives. chimia.ch These homochiral building blocks can then undergo a series of stereoselective transformations, including epoxidation, dihydroxylation, and Baeyer-Villiger oxidation, to introduce hydroxyl groups and other functionalities with precise spatial arrangement, ultimately leading to the synthesis of rare sugars and their mimetics, such as D-ribose, D-allose, and L-talose derivatives. chimia.ch

Monomers for Tailored Polymeric Materials in Academic Research

Derivatives of this compound are valuable monomers in the field of polymer chemistry, particularly for the synthesis of tailored polymeric materials through Ring-Opening Metathesis Polymerization (ROMP). semanticscholar.orgsciforum.netresearchgate.net ROMP is a powerful polymerization technique that allows for the synthesis of polymers with well-defined structures, high molecular weights, and low polydispersity indices. sciforum.net

The driving force for the polymerization of these oxanorbornene derivatives is the relief of ring strain. The reaction is typically initiated by transition metal carbene complexes, most notably ruthenium-based Grubbs catalysts. semanticscholar.orgsciforum.net By carefully selecting the monomer, catalyst, and reaction conditions, polymers with specific properties and functionalities can be prepared.

For example, the ROMP of dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, which is synthesized from the Diels-Alder adduct of furan and maleic anhydride (B1165640), yields high molecular weight polymers. semanticscholar.orgsciforum.netresearchgate.net Subsequent hydrolysis of the polyester (B1180765) produces a polyanion that can form hydrogels in aqueous solutions, demonstrating the potential for creating advanced materials with applications in areas such as biomedical engineering. semanticscholar.orgsciforum.net

Table 2: ROMP of a this compound Derivative

Monomer Catalyst Polymer Potential Application Reference

Design of Small Bridged Compounds for Chemical Probe Development

The rigid, three-dimensional scaffold of 7-oxabicyclo[2.2.1]heptane and its analogues provides an excellent platform for the design and synthesis of small bridged compounds for use as chemical probes in biological research. The well-defined spatial arrangement of substituents on the bicyclic core allows for the precise positioning of functional groups to interact with biological targets.

While direct examples using this compound are emerging, the closely related 7-azabicyclo[2.2.1]heptane scaffold has been successfully employed to develop small molecule inhibitors of Wip1 phosphatase, a potential therapeutic target in cancer. kchem.org This demonstrates the utility of the bicyclo[2.2.1]heptane framework in mimicking the key structural features of larger biomolecules, such as peptides. kchem.org

Furthermore, synthetic routes starting from 7-oxabicyclo[2.2.1]heptane derivatives have been developed to produce small bridged compounds that are valuable in fragment-based drug discovery. The inherent conformational rigidity of these scaffolds is a desirable trait for designing high-affinity ligands.

Utility in Cascade and Tandem Reactions

The reactivity of the strained double bond and the ether bridge in this compound derivatives makes them ideal substrates for various cascade and tandem reactions. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation, which is a highly desirable feature in modern organic synthesis.

One prominent example is the use of these compounds in domino metathesis sequences. For instance, a Ring-Opening Metathesis (ROM) followed by a Ring-Closing Metathesis (RCM) and a Cross-Metathesis Dimerization (CMD) has been demonstrated on substituted 7-oxabicyclo[2.2.1]hept-5-ene derivatives. clockss.orgresearchgate.net These tandem metathesis reactions provide efficient routes to complex fused and bridged polycyclic systems. clockss.orgresearchgate.net

Another important cascade reaction involves the Diels-Alder cycloaddition of a furan derivative, such as 2,5-dimethylfuran (B142691), with ethylene to form a this compound intermediate. rsc.org This intermediate can then undergo a subsequent dehydration reaction in the same pot to yield p-xylene, a valuable commodity chemical. rsc.org This tandem approach is being explored for the production of renewable chemicals from biomass. rsc.org

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Activity and Selectivity

The synthesis and transformation of 7-oxabicyclo[2.2.1]hept-2-ene derivatives are heavily reliant on catalytic processes. Future research is directed towards discovering and optimizing catalysts that offer superior control over reaction outcomes.

Lewis Acid Catalysis: The foundational Diels-Alder reaction for synthesizing the 7-oxabicyclo[2.2.1]heptene framework is often catalyzed by Lewis acids. google.com While conventional Lewis acids are effective, there is a continuous search for milder and more selective catalysts to improve yields and stereoselectivity, particularly for industrial-scale production. google.com

Metathesis Catalysts: Ring-opening metathesis polymerization (ROMP) and ring-opening cross-metathesis (ROCM) are powerful techniques for transforming 7-oxanorbornene derivatives into polymers and complex small molecules. beilstein-journals.orgsciforum.net The development of next-generation ruthenium catalysts, such as Grubbs' catalysts, has been pivotal. beilstein-journals.orgsciforum.net Future work will focus on designing catalysts that exhibit higher tolerance to functional groups, enhanced stereoselectivity (E/Z selectivity), and the ability to operate under more environmentally benign conditions. beilstein-journals.org Research into O,N-bidentate Ruthenium catalysts also shows promise for various transformations. ugent.be

Catalyst TypeReactionKey Research Goal
Lewis AcidsDiels-Alder CycloadditionHigher yields and endo/exo selectivity under mild conditions.
Ruthenium Alkylidene ComplexesROMP, ROCMImproved functional group tolerance, E/Z selectivity, and recyclability.
Gold(I) CatalystsCycloisomerizationRegio- and stereoselective construction of the bicyclic core from acyclic precursors.
Palladium CatalystsCross-Coupling/ArylationDirected C-H functionalization of the saturated bicyclic framework. researchgate.net

Exploration of New Monomer Architectures for Advanced Materials Design

The utility of this compound as a monomer in ROMP opens avenues for creating advanced materials with tailored properties. The focus is on designing novel monomers with specific functionalities that translate into unique polymer characteristics.

Researchers are creating sophisticated monomers by attaching complex side chains to the 7-oxanorbornene skeleton. These efforts are aimed at producing polymers for specialized applications, including:

Polyelectrolytes: For use in solid-state batteries. vanderbilt.edu

Self-Healing Polymers: Leveraging the reversible nature of the Diels-Alder reaction. researchgate.net

Drug Delivery Systems: Creating amphiphilic systems capable of forming micelles or other nanostructures. researchgate.net

Organocatalysts: Incorporating catalytic functionalities directly into the polymer backbone. ucl.ac.uk

The synthesis of monomers with integrated functionalities, such as those capable of acting as artificial enzymes, represents a significant step forward in materials science. ucl.ac.uk

Deeper Mechanistic Understanding of Stereoselective Reactions

A profound understanding of reaction mechanisms is crucial for controlling stereoselectivity, a key challenge in the synthesis of complex molecules from this compound derivatives.

Metathesis Reactions: The stereochemical outcome of ROCM reactions is influenced by both the catalyst and the substrate's stereochemistry (exo vs. endo). beilstein-journals.org Further studies are needed to elucidate the transition states and intermediates that govern regioselectivity (1-2 vs. 1-3 product formation) and E/Z isomerism of the resulting double bond. beilstein-journals.org

Rearrangements and Ring-Opening: Acid-catalyzed reactions of 7-oxabicyclo[2.2.1]hept-2-yl systems can lead to complex rearrangements. chimia.ch Cationic intermediates can rearrange to more stable structures, and understanding the factors that control these pathways is essential for predictable synthesis. chimia.ch For instance, the migratory aptitude of different groups in pinacolic rearrangements of these systems dictates the final product structure. chimia.ch

Cycloadditions: The 1,3-dipolar cycloaddition of nitrile oxides to derivatives of this bicyclic system presents a complex mechanistic picture. Advanced computational studies using Bonding Evolution Theory (BET) have begun to unravel the intricate electronic rearrangements, showing that bond formation can occur through unconventional sharing models, especially in the presence of certain substituents. nih.gov

Integration with Emerging Synthetic Methodologies

The unique reactivity of the this compound framework makes it an ideal platform for integration with modern and emerging synthetic methods to rapidly build molecular complexity.

Tandem Reactions: Ring-Rearrangement Metathesis (RRM), which combines processes like ring-opening metathesis (ROM) with ring-closing metathesis (RCM) or cross-metathesis (CM) in a single pot, allows for the efficient construction of complex molecular frameworks that are otherwise difficult to access. researchgate.net

Radical Reactions: Radical-mediated reactions, such as phenylselanyl-group transfers, enable the simultaneous introduction of two substituents at specific positions on the bicyclic core with high stereoselectivity. chimia.ch

Directed C-H Functionalization: Palladium-catalyzed β-(hetero)arylation of the saturated 7-oxabicyclo[2.2.1]heptane skeleton demonstrates a powerful strategy for late-stage functionalization, offering a direct way to modify the core structure with complete diastereoselectivity. researchgate.net

Total Synthesis: The use of 7-oxabicyclo[2.2.1]hept-5-ene derivatives as "chirons" or versatile starting materials continues to be a powerful strategy in the total synthesis of natural products like farnesiferol C and various sugars. researchgate.net

Computational Design and Prediction of Novel this compound Derivatives and Reactions

Computational chemistry is becoming an indispensable tool for predicting the behavior of this compound derivatives and for designing new experiments.

Reaction Modeling: Density Functional Theory (DFT) calculations are used to model the thermodynamics and kinetics of reactions, such as the retro-Diels-Alder reaction, providing insights into thermal stability and activation parameters. vanderbilt.edu DFT studies have also been employed to investigate the stereochemical aspects of reactions like the epoxidation of the double bond, revealing that transition states can have significant biradical character. dnu.dp.ua

Mechanism Elucidation: As demonstrated with Bonding Evolution Theory (BET), computational analysis can provide a detailed picture of electron flow during bond-forming and bond-breaking processes in complex rearrangements. nih.gov This level of detail helps to refine mechanistic hypotheses and rationalize experimental observations. nih.gov

Predictive Design: Ab initio computational studies can predict the regioselectivity of reactions, such as radical additions, and even identify subtle stabilizing interactions like hydrogen bonding involving substituents. researchgate.net This predictive power can guide the design of new substrates and reagents to achieve desired synthetic outcomes.

Q & A

Basic Research Questions

Q. How is 7-Oxabicyclo[2.2.1]hept-2-ene synthesized stereospecifically, and what purification methods ensure product integrity?

  • Methodological Answer : Stereospecific synthesis often involves Diels-Alder reactions between furfuryl alcohol derivatives (e.g., TBDMS-protected furfuryl alcohol) and maleic anhydride, followed by sequential reduction, benzylation, and desilylation steps. For example, enzymatic kinetic resolution using Candida antarctica lipase B in pentane achieves >98% enantiomeric excess (ee) for acetate derivatives . Crude products (e.g., 83% purity by VPC) require low-temperature recrystallization (e.g., hexane) or chromatographic separation to isolate stereoisomers .

Q. What analytical techniques are critical for confirming stereochemistry and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for distinguishing endo vs. exo substituents, as coupling constants and chemical shifts differ significantly between stereoisomers . X-ray diffraction of derivatives (e.g., 3,5-dinitrobenzoate esters) provides definitive stereochemical assignments . High-performance liquid chromatography (HPLC) or gas chromatography (VPC) can resolve enantiomers when paired with chiral columns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use local exhaust ventilation to avoid inhalation of vapors or dust. Wear chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact. Store in airtight containers in well-ventilated areas, away from oxidizers. During spills, collect material using spark-proof tools and dispose of via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can enantiopure 1,5,6-trisubstituted derivatives be prepared, and what catalytic systems optimize enantioselectivity?

  • Methodological Answer : Lipase-catalyzed enantioselective acetylation (e.g., Candida antarctica B in pentane) or deacetylation (in toluene) achieves >99% ee for (+)-alcohol derivatives. Screening lipase-solvent combinations is critical; for example, polar solvents like toluene slow reaction rates but improve selectivity. Absolute stereochemistry is confirmed via X-ray analysis of crystalline derivatives .

Q. What computational methods model the retro-Diels-Alder (rDA) reaction pathways, and how do they compare to experimental data?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts transition-state geometries and thermodynamic parameters (ΔH‡, ΔS‡) for rDA reactions. Symmetry constraints are applied to model concerted pathways. Experimental validation involves comparing calculated activation energies with kinetic data (e.g., Arrhenius plots) and analyzing byproducts like furan and ethylene via GC-MS .

Q. How does ring-opening metathesis polymerization (ROMP) proceed with dendritic diester derivatives, and what causes self-inhibition?

  • Methodological Answer : Ru-based catalysts (e.g., Ru(CHPh)Cl₂(PCy₃)L) initiate ROMP, but propagation competes with secondary metathesis between the polymer backbone and catalyst. Self-inhibition arises from steric hindrance in dendritic substituents (e.g., tris(3,4,5-dodecyloxybenzyloxy) groups), which reduce chain mobility. Kinetic studies using SEC and MALDI-TOF reveal broad molecular weight distributions due to delayed initiation relative to propagation .

Q. What mechanistic insights explain the combustion behavior of this compound, and how do decomposition pathways vary under oxidative conditions?

  • Methodological Answer : In combustion, the compound decomposes via O₂ addition to form cyclic ethers (CEs) like 6-oxabicyclo[3.1.1]hept-2-ene, followed by ring-opening to hexa-3,5-dienal. EXGAS-generated mechanisms simulate these pathways, but discrepancies arise when comparing to experimental CE yields. Notably, the absence of Negative Temperature Coefficient (NTC) behavior suggests minimal low-temperature radical branching .

Data Contradiction Analysis

  • Synthesis Purity vs. Yield : Literature reports varying yields (e.g., 9%–89% for hydroxy derivatives) due to differences in recrystallization efficiency and starting material purity .
  • Combustion Byproducts : Schönborn et al. propose furan/ethylene as primary products, while Lemaire et al. attribute observed CEs to co-eluting oxabicyclo derivatives and aldehydes .

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